N-Boc-diethanolamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N,N-bis(2-hydroxyethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10(4-6-11)5-7-12/h11-12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUNFRBJXIEULW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402353 | |
| Record name | N-Boc-diethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103898-11-9 | |
| Record name | N-Boc-diethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-diethanolamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of N-Boc-Diethanolamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of N-Boc-diethanolamine from diethanolamine. The document details the core chemical principles, experimental protocols, and quantitative data to support researchers in the successful synthesis and application of this versatile building block.
Introduction
This compound, also known as tert-butyl bis(2-hydroxyethyl)carbamate, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The presence of two hydroxyl groups and a protected secondary amine makes it a versatile building block for the construction of various molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.
The synthesis of this compound from diethanolamine is a straightforward and high-yielding process based on the chemoselective N-protection of the secondary amine in the presence of the two primary hydroxyl groups. This guide will explore the key aspects of this synthesis, providing detailed methodologies and quantitative data to ensure reproducibility.
Reaction Mechanism and Workflow
The core of the synthesis is the nucleophilic attack of the secondary amine of diethanolamine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. The high chemoselectivity for the N-alkylation over O-alkylation is a key feature of this reaction.
A logical workflow for the synthesis and purification of this compound is depicted below:
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound, compiled from various established protocols for N-Boc protection of amines.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| Diethanolamine | 1.0 | eq | |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.0 - 1.2 | eq | A slight excess of Boc₂O can ensure complete reaction. |
| Solvent | |||
| Tetrahydrofuran (THF) / Water | 1:1 to 4:1 | v/v | A common solvent system for this reaction. |
| Dichloromethane (DCM) | - | - | Can also be used as a solvent. |
| Base | |||
| Sodium Bicarbonate (NaHCO₃) | 1.5 - 2.0 | eq | A mild base to neutralize byproducts. |
| Triethylamine (TEA) | 1.5 - 2.0 | eq | Can also be used as a base. |
| Reaction Conditions | |||
| Initial Temperature | 0 | °C | Reaction is typically initiated at a lower temperature. |
| Reaction Temperature | Room Temperature | °C | Allowed to warm to room temperature for the duration of the reaction. |
| Reaction Time | 12 - 24 | hours | Monitored by TLC for completion. |
| Work-up & Purification | |||
| Extraction Solvent | Ethyl Acetate or DCM | - | For extraction of the product from the aqueous phase. |
| Purification Method | Column Chromatography | - | Silica gel is typically used as the stationary phase. |
| Yield | |||
| Typical Yield | 85 - 95 | % | High yields are generally achievable. |
Experimental Protocols
Two detailed experimental protocols for the synthesis of this compound are provided below. These protocols are based on established methods for the N-Boc protection of amines and can be adapted as needed.
Protocol 1: Using a THF/Water Solvent System
This protocol is a standard and reliable method for the synthesis of this compound.
Materials:
-
Diethanolamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve diethanolamine (1.0 eq) in a mixture of THF and water (e.g., a 2:1 v/v ratio).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium bicarbonate (1.5 eq) to the solution and stir until it is dissolved.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Add water to the remaining aqueous layer and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
Protocol 2: Catalyst-Free Synthesis in Water/Acetone
This protocol offers a more environmentally friendly approach by avoiding chlorinated solvents in the reaction step.
Materials:
-
Diethanolamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Acetone
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Dichloromethane and Methanol for chromatography elution
Procedure:
-
In a round-bottom flask, add diethanolamine (1.0 eq) to a mixture of water and acetone (e.g., a 9.5:0.5 v/v ratio). Stir at room temperature for a few minutes.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the mixture and stir vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, add dichloromethane or ethyl acetate to the reaction mixture for extraction.
-
Separate the organic layer, and extract the aqueous layer again with the chosen organic solvent.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of dichloromethane and methanol (e.g., 9:1 v/v) as the eluent to yield the pure product.
Signaling Pathways and Logical Relationships
The synthesis of this compound is a direct transformation and does not involve complex signaling pathways. However, the logical relationship between the reactants and the product, highlighting the key transformation, can be visualized as follows:
Conclusion
The synthesis of this compound from diethanolamine is a robust and efficient chemical transformation. The chemoselective protection of the secondary amine is a reliable process, providing high yields of the desired product. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to successfully synthesize this important building block for their drug discovery and development endeavors. The provided workflows and diagrams serve to clarify the logical steps and key transformations involved in this synthesis.
An In-depth Technical Guide to the Solubility of N-Boc-Diethanolamine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-diethanolamine, a key building block in pharmaceutical and chemical synthesis. Understanding its solubility is crucial for reaction optimization, purification, and formulation development. This document offers a qualitative solubility summary, a detailed experimental protocol for solubility determination, and a workflow diagram to guide researchers.
Introduction to this compound and its Solubility
This compound, with the chemical structure of a diethanolamine core protected by a tert-butyloxycarbonyl (Boc) group, is a bifunctional molecule widely utilized in the synthesis of more complex molecules, including its role as a cleavable linker in Antibody-Drug Conjugates (ADCs) and as a PROTAC linker. The solubility of this compound is dictated by the interplay between the polar diol functionality and the nonpolar, bulky Boc group. This dual nature results in a nuanced solubility profile across a range of common organic solvents.
Qualitative Solubility Profile of this compound
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl groups of this compound can form strong hydrogen bonds with protic solvents. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF), Acetone | High to Moderate | The polarity of these solvents can solvate the polar diol portion of the molecule effectively. Solubility may be slightly lower in less polar aprotics like THF and acetone. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can interact favorably with both the polar and nonpolar regions of the molecule. |
| Ethers | Diethyl Ether | Low to Moderate | Diethyl ether is less polar than THF and may have limited capacity to solvate the diol group. |
| Aromatic | Toluene | Low | The nonpolar nature of toluene makes it a poor solvent for the polar diol functionality. |
| Aliphatic | Hexane, Heptane | Insoluble | These nonpolar solvents are unable to overcome the strong intermolecular forces of the polar diol. |
Experimental Protocol for Determining Solubility
The following is a general, yet detailed, protocol for determining the solubility of this compound in a specific organic solvent. This method is based on the gravimetric analysis of a saturated solution.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars or a shaker
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
Syringes
-
Pre-weighed collection vials
-
Oven or vacuum oven
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial. The exact amount will depend on the expected solubility but should be enough to ensure a solid phase remains after equilibration.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir or shake vigorously for a predetermined equilibration time (e.g., 24-48 hours). This ensures the solution reaches saturation.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe, being cautious not to disturb the solid at the bottom.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Dispense the filtered saturated solution into a pre-weighed collection vial. Record the exact volume or mass of the filtered solution.
-
-
Solvent Evaporation and Mass Determination:
-
Place the collection vial with the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 40-50 °C).
-
Continue heating until a constant weight of the dried solid is achieved. This indicates all the solvent has been removed.
-
Weigh the vial containing the dried this compound.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty collection vial from the final weight of the vial with the dried solid.
-
The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the dissolved solid by the volume of the solvent in which it was dissolved.
-
Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.
Conclusion
This compound exhibits a varied solubility profile due to its amphiphilic nature. It is predicted to be highly soluble in polar protic and aprotic solvents, with decreasing solubility in less polar and nonpolar organic solvents. For precise quantitative data, the provided experimental protocol offers a reliable method for its determination. This information is invaluable for the effective use of this compound in research and development, particularly in the fields of medicinal chemistry and materials science.
A Comprehensive Technical Guide to the N-Boc Protection of Diethanolamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed exploration of the mechanism, experimental protocols, and critical parameters involved in the N-Boc protection of diethanolamine. This common yet crucial reaction in organic synthesis is fundamental for the selective modification of molecules in pharmaceutical and materials science research. This document offers a thorough understanding of the underlying chemistry and practical guidance for its successful implementation.
Core Mechanism of N-Boc Protection
The N-Boc (tert-butoxycarbonyl) protection of diethanolamine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of diethanolamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This initial attack forms a transient tetrahedral intermediate.
The reaction is driven to completion by the subsequent collapse of this intermediate, which results in the elimination of a tert-butyl carbonate leaving group. This leaving group is unstable and readily decomposes into the gaseous byproduct carbon dioxide (CO₂) and tert-butoxide. The tert-butoxide then acts as a base to deprotonate the newly formed carbamate, yielding the N-Boc protected diethanolamine and tert-butanol. The evolution of CO₂ gas provides a significant thermodynamic driving force for the reaction.
A key aspect of this reaction is its high chemoselectivity. The secondary amine of diethanolamine is significantly more nucleophilic than its two primary hydroxyl groups. This inherent difference in reactivity allows for the preferential N-acylation over O-acylation, leading to the desired N-Boc-diethanolamine as the major product with minimal formation of O-Boc side products[1].
Caption: Reaction mechanism of N-Boc protection.
Quantitative Data and Reaction Parameters
The yield and purity of this compound are influenced by several factors, including the choice of solvent, catalyst, and reaction temperature. The following table summarizes various reported conditions and their outcomes.
| Parameter | Condition | Reported Yield | Reference |
| Solvent | Tetrahydrofuran (THF) | 76% | [2] |
| Water/THF (1:1) | High | [1] | |
| Dichloromethane (DCM) | 95% (for aniline) | ||
| Glycerol (catalyst-free) | Excellent | [1] | |
| Water-acetone (catalyst-free) | Excellent | [3] | |
| Catalyst | None (base-mediated) | Good to Excellent | [2][3] |
| Montmorillonite K10 | High | [1] | |
| Methanesulfonic acid | High | [1] | |
| Amberlite-IR 120 | 95-99% | ||
| Temperature | 0 °C to Room Temperature | Good to Excellent | [2] |
Detailed Experimental Protocols
Below are two representative experimental protocols for the N-Boc protection of diethanolamine.
Protocol 1: Standard Procedure in Tetrahydrofuran (THF)
This protocol is a standard and widely used method for the N-Boc protection of amines.
Materials:
-
Diethanolamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
0.1 N aqueous hydrochloric acid (HCl)
-
tert-Butyl methyl ether (tBME)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
A solution of di-tert-butyl dicarbonate (1.0 equivalent) in dry THF is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Diethanolamine (1.5 equivalents) is added dropwise to the cooled solution of Boc₂O.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
After the reaction is complete (monitored by TLC), a saturated aqueous NaHCO₃ solution is added to the mixture.
-
The aqueous layer is extracted three times with tBME.
-
The combined organic extracts are washed sequentially with 0.1 N aqueous HCl and saturated aqueous NaHCO₃ solution.
-
The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by silica gel column chromatography.
Protocol 2: Catalyst-Free Procedure in Water-Acetone
This method offers a more environmentally friendly approach by avoiding chlorinated solvents and catalysts.
Materials:
-
Diethanolamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Water
-
Acetone
-
Dichloromethane (DCM) for extraction
Procedure:
-
In a flask, diethanolamine (1.0 mmol) is dissolved in a mixture of water and acetone (e.g., 9.5:0.5 v/v).
-
Di-tert-butyl dicarbonate (1.0 mmol) is added to the solution at room temperature.
-
The reaction is stirred and monitored by TLC until completion (typically 8-12 minutes).
-
If the product precipitates as a solid, it is isolated by filtration.
-
If the product remains in solution, it is extracted with DCM.
-
The organic extracts are combined, dried over anhydrous Na₂SO₄, and the solvent is evaporated to afford the pure product. This method often results in high yields without the need for column chromatography[3].
Caption: A typical experimental workflow for N-Boc protection.
Side Reactions and Mitigation
While the N-Boc protection of diethanolamine is highly selective, potential side reactions should be considered.
-
O-Acylation: Although less favorable, the reaction of Boc₂O with the hydroxyl groups of diethanolamine can occur, leading to the formation of O-Boc-N-Boc or di-O-Boc-N-Boc derivatives. To minimize this, it is crucial to control the stoichiometry of the reagents, typically using a slight excess of the amine. Conducting the reaction at lower temperatures (0 °C) also favors the more nucleophilic amine's reaction.
-
Di-N-Boc Formation: This is not possible with the secondary amine of diethanolamine.
-
Isocyanate Formation: Under certain conditions, Boc-protected amines can form isocyanates, but this is generally not a significant issue under the standard protocols described[3].
The use of catalyst-free systems, such as in water-acetone or glycerol, has been reported to avoid the formation of side products[1][3].
Characterization of this compound
The successful synthesis of this compound is confirmed through various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will show a characteristic singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. The protons of the ethanolamine backbone typically appear as multiplets in the range of 3.5-3.7 ppm[1].
-
¹³C NMR: The carbon NMR spectrum will display a signal around 28 ppm for the methyl carbons of the Boc group and a signal around 80 ppm for the quaternary carbonyl carbon of the Boc group[1].
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbamate carbonyl group around 1680-1700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of this compound.
This comprehensive guide provides researchers with the necessary information to successfully perform and understand the N-Boc protection of diethanolamine. By carefully controlling the reaction conditions and following the detailed protocols, high yields of the desired product can be achieved for use in a wide range of synthetic applications.
References
Stability and storage conditions for N-Boc-diethanolamine
An In-Depth Technical Guide to the Stability and Storage of N-Boc-Diethanolamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and antibody-drug conjugates (ADCs). As with any reactive chemical intermediate, understanding its stability profile and optimal storage conditions is paramount to ensure its integrity, purity, and performance in downstream applications. This technical guide provides a comprehensive overview of the stability of this compound, detailing its degradation pathways, recommended storage conditions, and standardized experimental protocols for its stability assessment.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value |
| Chemical Name | tert-Butyl N,N-bis(2-hydroxyethyl)carbamate |
| Synonyms | This compound |
| CAS Number | 103898-11-9 |
| Molecular Formula | C9H19NO4 |
| Molecular Weight | 205.25 g/mol |
| Appearance | Colorless viscous liquid |
| Density | 1.085 g/mL at 20 °C |
| Refractive Index | n20/D 1.460 |
Stability Profile
The stability of this compound is largely dictated by the reactivity of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is known for its robustness under a variety of conditions, yet it is susceptible to cleavage under specific acidic and thermal stresses.
Chemical Stability and Incompatibilities
The N-Boc group is generally stable towards most nucleophiles and bases.[1] It is also resistant to catalytic hydrogenation. This stability allows for a degree of flexibility in synthetic routes where other functional groups need to be manipulated while the diethanolamine nitrogen remains protected.
However, this compound is incompatible with the following:
-
Strong Oxidizing Agents: As with many organic compounds, strong oxidizers can lead to degradation.
-
Strong Acids: The Boc group is highly labile in the presence of strong acids, which are used for its removal (deprotection).[2][3]
-
Copper and Copper Alloys: While not explicitly documented for this compound, the parent compound, diethanolamine, is corrosive to copper and its alloys.[4] It is prudent to avoid storage in containers made of these materials.
Degradation Pathways
The primary degradation pathway for this compound is the cleavage of the Boc group, which can occur via two main mechanisms: acid-catalyzed hydrolysis and thermal decomposition.
The most common method for the deprotection of N-Boc amines is through acid-catalyzed hydrolysis.[2][3] This process involves the protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and a proton. The final products are diethanolamine, carbon dioxide, and isobutylene.
Acid-Catalyzed Degradation Pathway of this compound.
The N-Boc group can also be removed thermally, although this typically requires elevated temperatures (150-300 °C).[5] The exact temperature for significant degradation depends on the solvent and the presence of any catalytic impurities. The mechanism is believed to proceed through a concerted elimination pathway, yielding diethanolamine, carbon dioxide, and isobutylene.
Recommended Storage and Handling Conditions
To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | Minimizes potential for thermal degradation and slows down any potential hydrolytic degradation if moisture is present. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | While not definitively established for the N-Boc derivative, the parent compound diethanolamine is air-sensitive. An inert atmosphere mitigates the risk of oxidative degradation. |
| Light | Store in a light-resistant container. | Protects the compound from potential photodegradation. |
| Moisture | Keep container tightly closed to prevent moisture ingress. | This compound may be hygroscopic, and the presence of water could facilitate hydrolysis, especially if acidic impurities are present. |
| Container | Use glass or other inert plastic containers. Avoid copper and its alloys. | Prevents potential reaction with the container material. |
Experimental Protocols for Stability Assessment
For researchers and drug development professionals who need to generate their own stability data for this compound, the following experimental protocols are recommended. These are based on standard forced degradation study guidelines.
General Experimental Workflow
General Workflow for Forced Degradation Studies.
Analytical Methodology
A stability-indicating analytical method is crucial for separating the intact this compound from its potential degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV and Mass Spectrometric (MS) detection is recommended.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to ensure separation of polar degradants from the parent compound.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm) and MS detection to identify degradation products.
Forced Degradation Protocols
-
Acidic Conditions:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Add 0.1 M HCl to achieve a final concentration of approximately 1 mg/mL of the compound.
-
Incubate at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Basic Conditions:
-
Prepare a solution of this compound as above.
-
Add 0.1 M NaOH.
-
Incubate and sample as for acidic conditions.
-
Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Neutral Conditions:
-
Prepare a solution of this compound in water or a suitable buffer (pH 7).
-
Incubate and sample as above.
-
-
Prepare a solution of this compound.
-
Add a solution of 3% hydrogen peroxide.
-
Incubate at room temperature.
-
Withdraw and analyze samples at specified time points.
-
Place a solid sample of this compound in a controlled temperature oven (e.g., 80 °C).
-
Withdraw samples at specified time points.
-
Dissolve in a suitable solvent for HPLC analysis.
-
Alternatively, perform Thermogravimetric Analysis (TGA) to determine the onset of thermal decomposition.
-
Expose a solution of this compound to a calibrated light source (e.g., ICH option 1 or 2).
-
Simultaneously, keep a control sample protected from light.
-
Analyze both the exposed and control samples at a specified time point.
Conclusion
This compound is a relatively stable compound under standard laboratory conditions. Its primary liabilities are exposure to strong acids and high temperatures, which can lead to the cleavage of the N-Boc protecting group. For optimal stability, it should be stored in a cool, dry, and dark place under an inert atmosphere. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own stability assessments, ensuring the quality and reliability of this important chemical intermediate in their scientific endeavors.
References
Spectroscopic Analysis of N-Boc-Diethanolamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-diethanolamine (tert-Butyl N,N-bis(2-hydroxyethyl)carbamate), a versatile building block in organic synthesis. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for their acquisition.
Core Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.70 | t | 4H | -N-CH₂-CH₂-OH |
| ~3.40 | t | 4H | -N-CH₂-CH₂-OH |
| ~2.50 | br s | 2H | -OH |
| 1.45 | s | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~156.5 | C=O (carbamate) |
| ~79.5 | -C (CH₃)₃ |
| ~60.5 | -N-CH₂-CH₂ -OH |
| ~51.0 | -N-CH₂ -CH₂-OH |
| ~28.5 | -C(CH₃ )₃ |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| 2975-2850 | Medium-Strong | C-H stretch (alkane) |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1400 | Medium | C-H bend (alkane) |
| ~1160 | Strong | C-N stretch |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data (Electrospray Ionization, ESI)
| m/z (amu) | Ion | Notes |
| 206.14 | [M+H]⁺ | Protonated molecular ion.[1] |
| 228.12 | [M+Na]⁺ | Sodium adduct.[1] |
| 204.12 | [M-H]⁻ | Deprotonated molecular ion.[1] |
| 150.11 | [M-56+H]⁺ | Loss of isobutylene from the Boc group. |
| 132.08 | [M-C₄H₉O+H]⁺ | Loss of the tert-butoxy group. |
| 104.07 | [M-Boc+H]⁺ | Loss of the entire Boc group. |
Note: The predicted NMR and IR data are based on the chemical structure of this compound and typical values for similar functional groups. Actual experimental values may vary slightly.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire the spectrum at 298 K.
-
Use a standard single-pulse experiment with a 30° pulse angle.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Employ a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire the spectrum at 298 K.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Employ a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Operate the ESI source in both positive and negative ion modes to detect protonated/sodiated and deprotonated species, respectively.
-
Set the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to optimal values for the compound.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of 50 to 500 amu.
-
-
Data Processing: The instrument's software will process the raw data to generate the mass spectrum, showing the relative abundance of ions as a function of their m/z ratio.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
The Enduring Significance of the Boc Protecting Group in Modern Organic Synthesis
A comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of the tert-butyloxycarbonyl (Boc) protecting group.
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine-protecting groups in organic synthesis, prized for its robustness, ease of introduction, and facile, selective removal under acidic conditions. Its strategic application is fundamental in a myriad of synthetic endeavors, ranging from routine laboratory procedures to the industrial-scale production of complex pharmaceuticals. This technical guide provides an in-depth exploration of the Boc protecting group, detailing its core principles, practical applications, and experimental protocols.
Core Principles of the Boc Protecting Group
The Boc group's utility stems from its ability to temporarily mask the nucleophilicity and basicity of primary and secondary amines, preventing them from undergoing undesired reactions. It is typically introduced by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The resulting tert-butyl carbamate is stable to a wide range of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[1] This stability allows for selective chemical transformations on other parts of the molecule.
The deprotection of the Boc group is most commonly achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism involves the protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and carbon dioxide, regenerating the free amine.[1][2] This acid-lability is a key feature that enables its orthogonal use with other protecting groups like the base-labile Fmoc group and the hydrogenolysis-cleavable Cbz group, a cornerstone of modern peptide synthesis.[1]
Data Presentation: A Quantitative Overview
The following tables summarize typical reaction conditions and yields for the protection and deprotection of various functional groups with the Boc group, providing a quantitative basis for experimental design.
Table 1: Boc Protection of Amines
| Substrate Type | Reagents and Conditions | Time | Temp (°C) | Yield (%) | Reference |
| Primary Aliphatic Amine | (Boc)₂O (1.1 eq), TEA (1.2 eq), DCM | 2 h | RT | >95 | [3] |
| Secondary Aliphatic Amine | (Boc)₂O (1.5 eq), DIPEA (1.5 eq), DCM | 12 h | RT | 90 | [4] |
| Aniline | (Boc)₂O (1.1 eq), DMAP (0.1 eq), CH₃CN | 4 h | RT | 95 | [5] |
| Amino Acid | (Boc)₂O (1.1 eq), NaOH (1.1 eq), Dioxane/H₂O | 4-6 h | RT | 85-95 | [] |
Table 2: Boc Deprotection of Amines
| Substrate Type | Reagents and Conditions | Time | Temp (°C) | Yield (%) | Reference |
| N-Boc Primary Amine | 20% TFA in DCM | 30 min | RT | >95 | [2] |
| N-Boc Secondary Amine | 4M HCl in Dioxane | 1-2 h | RT | >95 | [7] |
| N-Boc Aniline | 50% TFA in DCM | 1 h | RT | 92 | [8] |
| N-Boc Amino Acid | Neat TFA | 1 h | RT | >95 | [7][9] |
Table 3: Boc Protection and Deprotection of Alcohols and Thiols
| Functional Group | Operation | Reagents and Conditions | Time | Temp (°C) | Yield (%) | Reference |
| Primary Alcohol | Protection | (Boc)₂O (1.5 eq), DMAP (0.1 eq), CH₂Cl₂ | 12 h | RT | 85 | [5] |
| Phenol | Protection | (Boc)₂O (1.2 eq), Et₃N (1.2 eq), CH₃CN | 3 h | RT | 90 | [5] |
| Aliphatic Thiol | Protection | (Boc)₂O (1.2 eq), Et₃N (1.2 eq), CH₂Cl₂ | 4 h | RT | 88 | [10] |
| O-Boc Alcohol | Deprotection | 20% TFA in DCM | 1-2 h | RT | 85-95 | [11] |
| S-Boc Thiol | Deprotection | TFA/H₂O/TIS (95:2.5:2.5) | 1 h | RT | >90 | [10] |
Experimental Protocols
Detailed methodologies for key Boc protection and deprotection reactions are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.
Protocol 1: General Procedure for N-Boc Protection of a Primary Aliphatic Amine
-
Dissolve the primary amine (1.0 eq) in dichloromethane (DCM, approximately 0.2 M).
-
Add triethylamine (TEA, 1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-Boc protected amine.[12]
Protocol 2: General Procedure for N-Boc Deprotection using TFA
-
Dissolve the N-Boc protected amine (1.0 eq) in DCM (approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 10 eq, often used as a 20-50% solution in DCM) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 30-60 minutes).
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting amine TFA salt can be used directly or neutralized by partitioning between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated NaHCO₃). The organic layer is then dried and concentrated to yield the free amine.[2][7]
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts related to the Boc protecting group.
The Boc Group in Drug Development and Total Synthesis
The strategic use of the Boc protecting group is a recurring theme in the synthesis of numerous FDA-approved drugs. Its reliability and selectivity are crucial for the construction of complex molecular architectures. For instance, in the synthesis of the HIV protease inhibitor Saquinavir, the Boc group is employed to protect an amine functionality during the formation of a key hydroxyethylamine isostere.[1] Similarly, in the synthesis of the cholesterol-lowering drug Atorvastatin (Lipitor), a Boc-protected amine intermediate is utilized in the construction of the pyrrole core.[13]
The Boc group is also indispensable in solid-phase peptide synthesis (SPPS), a technology that has revolutionized the production of therapeutic peptides. In Boc-based SPPS, the N-terminal amino acid is protected with a Boc group, which is cleaved with TFA at each cycle to allow for the addition of the next amino acid. The side chains of the amino acids are protected with more acid-stable groups, such as benzyl ethers, which are only removed at the end of the synthesis with a strong acid like HF.[9][14] This systematic and automated approach has enabled the synthesis of long and complex peptides with high purity.
Conclusion
The Boc protecting group remains a vital tool in the arsenal of the modern organic chemist. Its predictable reactivity, stability under a wide range of conditions, and selective removal make it an ideal choice for the protection of amines in a variety of synthetic contexts. From the academic laboratory to the industrial production of life-saving medicines, the strategic application of the Boc group continues to enable the synthesis of complex molecules with precision and efficiency. As the demand for increasingly sophisticated molecular targets grows, the enduring significance of the Boc protecting group is assured.
References
- 1. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 7. chempep.com [chempep.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00512C [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 13. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. csbio.com [csbio.com]
N-Boc-Diethanolamine: A Versatile Precursor for the Synthesis of Saturated Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Boc-diethanolamine, a commercially available and stable building block, has emerged as a valuable precursor in the synthesis of various saturated nitrogen-containing heterocycles. Its unique structure, featuring a Boc-protected secondary amine and two primary hydroxyl groups, allows for a range of chemical transformations to construct key heterocyclic scaffolds such as piperazines and morpholines. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds.
This technical guide provides a comprehensive overview of the synthetic utility of this compound, focusing on practical experimental protocols and the underlying chemical principles for the synthesis of important heterocyclic systems.
Synthesis of N-Boc-Piperazine from Diethanolamine
A common and industrially relevant approach to N-Boc-piperazine utilizes the more readily available diethanolamine as the starting material. This multi-step synthesis involves an initial chlorination, followed by Boc protection of the secondary amine, and a final ammonolysis and cyclization to yield the desired piperazine ring.
Quantitative Data for the Synthesis of N-Boc-Piperazine
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Chlorination | Thionyl chloride | - | Reflux | 3-5 | High |
| 2 | Boc Protection | Boc anhydride, Inorganic base | Water | 10-30 | >12 | High |
| 3 | Cyclization | Ammonia water | - | 55-65 | 2.5-3.5 | ~94 |
Experimental Protocol: Three-Step Synthesis of N-Boc-Piperazine
Step 1: Synthesis of Bis(2-chloroethyl)amine
-
In a suitable reaction vessel, carefully add thionyl chloride.
-
Slowly add diethanolamine to the thionyl chloride under controlled conditions.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours.
-
After the reaction is complete, cool the mixture to below 10°C. The resulting product is bis(2-chloroethyl)amine hydrochloride.
Step 2: Synthesis of tert-Butyl bis(2-chloroethyl)carbamate
-
To the cooled solution of bis(2-chloroethyl)amine hydrochloride, add purified water.
-
Adjust the pH of the solution to >10 using an inorganic base (e.g., sodium carbonate).
-
Slowly add di-tert-butyl dicarbonate (Boc anhydride) to the basic solution while maintaining the temperature between 10-30°C.
-
Stir the reaction mixture for at least 12 hours, ensuring the system remains alkaline.
Step 3: Synthesis of N-Boc-Piperazine
-
Heat the solution of tert-butyl bis(2-chloroethyl)carbamate.
-
Slowly add ammonia water dropwise to the heated solution, maintaining the reaction temperature between 55-65°C.
-
After the addition is complete, continue to stir the reaction at the same temperature for 2.5-3.5 hours to facilitate the cyclization.
-
Upon completion, the reaction mixture is worked up to isolate the N-Boc-piperazine product.
Caption: Workflow for the three-step synthesis of N-Boc-piperazine.
Intramolecular Cyclization of this compound for Morpholine Synthesis
The direct intramolecular cyclization of this compound presents an atom-economical route to N-Boc-morpholine. This transformation requires the activation of one of the hydroxyl groups to facilitate nucleophilic attack by the other. Two plausible and effective strategies for this cyclization are the Mitsunobu reaction and a two-step activation-cyclization sequence.
Proposed Strategy 1: Intramolecular Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the dehydration and subsequent cyclization of diols. In the case of this compound, the reaction with a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD, or diisopropyl azodicarboxylate - DIAD) would activate one of the hydroxyl groups, allowing for intramolecular attack by the other hydroxyl to form the morpholine ring.
General Experimental Protocol for Intramolecular Mitsunobu Cyclization:
-
Dissolve this compound in a suitable aprotic solvent (e.g., THF, DCM) under an inert atmosphere (e.g., nitrogen, argon).
-
Add triphenylphosphine to the solution and cool the mixture to 0°C.
-
Slowly add DEAD or DIAD dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction and perform an appropriate work-up and purification (e.g., column chromatography) to isolate the N-Boc-morpholine.
Caption: Proposed mechanism for the intramolecular Mitsunobu cyclization.
Proposed Strategy 2: Two-Step Activation and Intramolecular Cyclization
An alternative and robust method involves a two-step process. First, one of the hydroxyl groups is selectively activated by converting it into a good leaving group, such as a tosylate or mesylate. In the second step, the addition of a base promotes the intramolecular nucleophilic substitution (a Williamson ether synthesis-type reaction) to form the morpholine ring.
General Experimental Protocol for Two-Step Cyclization:
Step 1: Monotosylation (or Mesylation)
-
Dissolve this compound in a suitable solvent (e.g., pyridine, DCM with a non-nucleophilic base like triethylamine).
-
Cool the solution to 0°C.
-
Slowly add one equivalent of p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl).
-
Stir the reaction at 0°C and then allow it to warm to room temperature, monitoring the progress by TLC.
-
Once the desired mono-activated intermediate is formed, perform an aqueous work-up to isolate the product.
Step 2: Intramolecular Cyclization
-
Dissolve the mono-activated this compound derivative in a suitable solvent (e.g., THF, DMF).
-
Add a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) to deprotonate the remaining hydroxyl group.
-
Heat the reaction mixture if necessary to facilitate the intramolecular cyclization.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Perform a careful work-up to quench the base and extract the N-Boc-morpholine product, followed by purification.
Caption: Proposed two-step activation and cyclization pathway.
Conclusion
This compound serves as a highly practical and versatile precursor for the synthesis of saturated nitrogen-containing heterocycles. The synthesis of N-Boc-piperazine from the related diethanolamine is a well-established and high-yielding process. Furthermore, the structure of this compound is amenable to intramolecular cyclization to form other valuable heterocyclic systems such as morpholines, with plausible and efficient routes employing established synthetic methodologies like the Mitsunobu reaction or a two-step activation and cyclization strategy. The continued exploration of the reactivity of this precursor is likely to yield further innovative and efficient methods for the construction of complex, biologically relevant molecules.
Methodological & Application
Application Notes and Protocols for N-Boc-Diethanolamine in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of N-Boc-diethanolamine as a foundational building block in the synthesis of Proteolysis Targeting Chimera (PROTAC) linkers. The ether-based linkers derived from this starting material offer a balance of flexibility and hydrophilicity, which can be advantageous for optimizing the physicochemical properties and efficacy of PROTAC degraders. This guide outlines a systematic approach, from the initial functionalization of this compound to its incorporation into a complete PROTAC molecule, and includes representative experimental procedures, data presentation, and workflow diagrams to facilitate reproducible research in targeted protein degradation.
Introduction
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] They consist of a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical component that influences the formation of a productive ternary complex (POI-PROTAC-E3 ligase), as well as the overall properties of the PROTAC, such as solubility, cell permeability, and metabolic stability.
This compound is a versatile and commercially available starting material for the construction of alkyl/ether-based PROTAC linkers. The presence of two hydroxyl groups allows for symmetric or asymmetric functionalization, enabling the synthesis of a diverse range of linker architectures. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for the sequential introduction of the POI and E3 ligase ligands.
Signaling Pathways and Experimental Workflows
The synthesis of a PROTAC using an this compound-derived linker typically follows a multi-step process. The overall workflow involves the initial preparation of a bifunctional linker from this compound, followed by sequential conjugation to the E3 ligase ligand and the POI ligand.
Figure 1. General workflow for the synthesis of a PROTAC using an this compound-derived linker.
Experimental Protocols
The following protocols provide a representative, step-by-step guide for the synthesis of a PROTAC linker from this compound and its subsequent use in PROTAC assembly.
Protocol 1: Synthesis of N-Boc-bis(2-azidoethyl)amine
This protocol describes the conversion of this compound to a diazido linker, a versatile intermediate for further functionalization.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Activation of Hydroxyl Groups (Tosylation/Mesylation):
-
Dissolve this compound (1.0 eq) in anhydrous DCM or pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride or methanesulfonyl chloride (2.2 eq) portion-wise, ensuring the temperature remains below 5 °C. If using DCM as the solvent, add triethylamine (2.5 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude di-tosylated or di-mesylated intermediate. This intermediate can often be used in the next step without further purification.
-
-
Nucleophilic Substitution with Azide:
-
Dissolve the crude di-tosylated or di-mesylated intermediate in anhydrous DMF.
-
Add sodium azide (3.0 - 5.0 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-Boc-bis(2-azidoethyl)amine.
-
Expected Yield and Characterization:
-
Yield: 60-80% over two steps.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Sequential PROTAC Assembly
This protocol outlines the step-wise conjugation of the diazido linker to an E3 ligase ligand and a POI ligand. This example utilizes a "click chemistry" approach for one conjugation and amide bond formation for the other, demonstrating the versatility of the linker. For this protocol, assume the POI ligand has a terminal alkyne and the E3 ligase ligand has a carboxylic acid functionality.
Materials:
-
N-Boc-bis(2-azidoethyl)amine (from Protocol 1)
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Water
-
POI ligand with a terminal alkyne
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
E3 ligase ligand with a carboxylic acid (e.g., a pomalidomide derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent
-
Trifluoroacetic acid (TFA)
Procedure:
-
Selective Reduction of One Azide Group (Staudinger Reaction):
-
Dissolve N-Boc-bis(2-azidoethyl)amine (1.0 eq) in a mixture of THF and water (e.g., 9:1 v/v).
-
Add triphenylphosphine (1.05 eq) and stir the mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the mono-amino product.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the N-Boc-(2-aminoethyl)(2-azidoethyl)amine.
-
-
Coupling to E3 Ligase Ligand (Amide Bond Formation):
-
Dissolve the E3 ligase ligand with a carboxylic acid (1.0 eq), N-Boc-(2-aminoethyl)(2-azidoethyl)amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir at room temperature for 4-8 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography to obtain the azido-linker-E3 ligase conjugate.
-
-
Second Azide Reduction and Coupling to POI Ligand (Click Chemistry):
-
The second azide can be reduced to an amine as described in step 1, followed by another amide coupling. Alternatively, for an alkyne-functionalized POI ligand, a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can be performed directly on the azido-linker-E3 ligase conjugate.
-
Dissolve the azido-linker-E3 ligase conjugate (1.0 eq) and the alkyne-functionalized POI ligand (1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMF).
-
Add a copper(I) source, such as copper(I) iodide (0.1 eq), and a base, such as DIPEA (0.2 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC by preparative HPLC.
-
-
Final Boc Deprotection (if required):
-
If the final PROTAC structure requires a free secondary amine in the linker, the Boc group can be removed.
-
Dissolve the purified PROTAC in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure and purify the final PROTAC by preparative HPLC.
-
Data Presentation
Quantitative data from the synthesis should be summarized in tables for clarity and easy comparison.
Table 1: Summary of Yields for Linker Synthesis and PROTAC Assembly
| Step | Product | Starting Material | Yield (%) | Purity (%) (by HPLC/LC-MS) |
| 1. Tosylation/Mesylation & Azidation | N-Boc-bis(2-azidoethyl)amine | This compound | 75 | >95 |
| 2. Mono-reduction of Azide | N-Boc-(2-aminoethyl)(2-azidoethyl)amine | N-Boc-bis(2-azidoethyl)amine | 65 | >95 |
| 3. Coupling to E3 Ligase Ligand | Azido-Linker-E3 Ligase Conjugate | Mono-amino Linker | 55 | >95 |
| 4. Click Chemistry with POI Ligand | Final PROTAC (Boc-protected) | Azido-Linker-E3 Ligase Conjugate | 40 | >98 |
| 5. Boc Deprotection | Final PROTAC | Boc-protected PROTAC | 95 | >99 |
Table 2: Characterization Data for Key Intermediates and Final PROTAC
| Compound | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) [M+H]⁺ | ¹H NMR (Key Signals) |
| N-Boc-bis(2-azidoethyl)amine | C₉H₁₇N₇O₂ | 255.14 | 256.15 | δ 3.5-3.7 (m, 8H, CH₂), 1.45 (s, 9H, C(CH₃)₃) |
| N-Boc-(2-aminoethyl)(2-azidoethyl)amine | C₉H₁₉N₅O₂ | 229.15 | 230.16 | δ 3.5-3.7 (m, 4H, CH₂N₃, CH₂NBoc), 2.8-3.0 (t, 2H, CH₂NH₂), 1.45 (s, 9H, C(CH₃)₃) |
| Final PROTAC | Varies | Varies | Varies | Key signals corresponding to the POI ligand, E3 ligase ligand, and the linker protons should be clearly identified. |
Logical Relationships and Further Considerations
The choice of synthetic route and coupling chemistry will depend on the specific functionalities present on the POI and E3 ligase ligands.
Figure 2. Decision-making flowchart for linker synthesis strategy based on available ligand functionalities.
Key Considerations:
-
Orthogonality: When planning the synthesis, ensure that the protecting groups and reaction conditions are orthogonal to the functional groups present on the POI and E3 ligase ligands.
-
Purification: PROTAC molecules are often large and can be challenging to purify. Preparative HPLC is typically required to achieve high purity.
-
Analytical Characterization: Thorough characterization of all intermediates and the final PROTAC by NMR, LC-MS, and HRMS is essential to confirm identity and purity.
-
Flexibility vs. Rigidity: While this compound provides a flexible ether-based linker, rigid elements can be incorporated into the linker design to constrain the conformation and potentially improve ternary complex formation.
By following these protocols and considering the key aspects of PROTAC design and synthesis, researchers can effectively utilize this compound as a valuable building block for the development of novel protein degraders.
References
N-Boc-Diethanolamine: A Versatile Scaffold for Innovations in Drug Discovery
FOR IMMEDIATE RELEASE
[City, State] – [Date] – N-Boc-diethanolamine is emerging as a critical and versatile building block in modern drug discovery, enabling the synthesis of a wide array of sophisticated therapeutic agents. Its unique bifunctional nature, featuring a protected amine and two reactive hydroxyl groups, provides a robust scaffold for the construction of complex molecular architectures, including targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). These application notes provide an overview of its utility and detailed protocols for its derivatization.
Application Notes
This compound serves as a fundamental component in the design and synthesis of novel therapeutics due to several key advantages. The tert-butyloxycarbonyl (Boc) protecting group provides stability to the nitrogen atom, allowing for selective reactions at the two primary hydroxyl groups. This feature is paramount in multi-step syntheses where precise control over reactive sites is necessary.
The diethanolamine backbone offers a flexible and readily modifiable linker unit. In the context of PROTACs, this linker is crucial for bridging a target protein ligand and an E3 ubiquitin ligase ligand, facilitating the ubiquitination and subsequent degradation of the target protein. In ADCs, the linker derived from this compound can connect a potent cytotoxic payload to a monoclonal antibody, ensuring targeted delivery to cancer cells.
Beyond its role in targeted therapies, this compound is a valuable precursor for the synthesis of various biologically active molecules, including cationic lipids for nucleic acid delivery and novel nucleoside analogs with potential antiviral or anticancer properties.
Experimental Protocols
The following protocols provide detailed methodologies for the chemical modification of this compound, transforming it into key intermediates for drug discovery applications.
Protocol 1: Monotosylation of this compound
This protocol describes the selective activation of one hydroxyl group through tosylation, preparing the molecule for subsequent nucleophilic substitution.
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add a solution of tosyl chloride (1.1 eq) in DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring overnight.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the monotosylated product.
| Reactant | Molar Eq. | Purity | Yield |
| This compound | 1.0 | >98% | - |
| Tosyl chloride | 1.1 | >99% | - |
| Pyridine | 1.2 | >99% | - |
| Product | - | >95% | 75-85% |
Protocol 2: Williamson Ether Synthesis for Linker Elongation
This protocol details the etherification of the remaining hydroxyl group of mono-activated this compound with an alkyl halide, a common step in constructing longer linkers for PROTACs or ADCs.
Materials:
-
Monotosylated this compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., 1-bromo-3-chloropropane)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Suspend NaH (1.5 eq) in anhydrous DMF in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C.
-
Add a solution of monotosylated this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Reactant | Molar Eq. | Purity | Yield |
| Monotosylated this compound | 1.0 | >95% | - |
| Sodium hydride (60%) | 1.5 | - | - |
| 1-bromo-3-chloropropane | 1.2 | >98% | - |
| Product | - | >95% | 60-70% |
Protocol 3: Steglich Esterification for Payload Attachment
This protocol describes the coupling of a carboxylic acid-containing payload or warhead to the hydroxyl group of this compound.
Materials:
-
This compound
-
Carboxylic acid payload (e.g., a protected amino acid or a cytotoxic drug)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid payload (1.0 eq), this compound (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of DCC (1.1 eq) in DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as crystallization or column chromatography.
| Reactant | Molar Eq. | Purity | Yield |
| Carboxylic acid payload | 1.0 | >98% | - |
| This compound | 1.2 | >98% | - |
| DCC | 1.1 | >99% | - |
| DMAP | catalytic | >99% | - |
| Product | - | >95% | 70-90% |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action of therapeutics synthesized using this compound as a building block and a general workflow for its derivatization.
Caption: Mechanism of action of a PROTAC utilizing a linker derived from this compound.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: A generalized workflow for the derivatization of this compound.
###
Application Notes and Protocols for Coupling Reactions with N-Boc-Diethanolamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical coupling of various molecules to the hydroxyl groups of N-Boc-diethanolamine (tert-butyl bis(2-hydroxyethyl)carbamate). This versatile building block is valuable in drug development and medicinal chemistry, serving as a linker to create molecules with diverse functionalities. The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom allows for selective reactions at the hydroxyl positions.
Introduction to Coupling Reactions of this compound
This compound is a key intermediate for synthesizing more complex molecules. Its two primary hydroxyl groups can undergo various coupling reactions to form esters, ethers, and other functionalities. The Boc protecting group is stable under many reaction conditions used to modify the hydroxyl groups but can be readily removed under acidic conditions to liberate the secondary amine for further functionalization. This orthogonality makes this compound a valuable tool in multi-step organic synthesis.
Common coupling reactions involving the hydroxyl groups of this compound include:
-
Esterification: Formation of an ester linkage by reacting the hydroxyl groups with carboxylic acids or their derivatives.
-
Etherification: Formation of an ether linkage by reacting the hydroxyl groups with alkyl halides or other electrophiles.
These reactions are fundamental in creating linkers for Antibody-Drug Conjugates (ADCs), PROTACs, and other targeted therapeutic agents.[1][2][3]
Experimental Protocols
Below are detailed protocols for common coupling reactions with this compound.
Steglich Esterification for the Synthesis of Bis-Esters
The Steglich esterification is a mild and efficient method for forming ester bonds between carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).
Reaction Scheme:
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) and the carboxylic acid (2.2 eq.) in anhydrous DCM, add DMAP (0.2 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (2.4 eq.) or EDC (2.4 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired bis-ester.
Williamson Ether Synthesis for the Synthesis of Bis-Ethers
The Williamson ether synthesis is a versatile method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[4]
Reaction Scheme:
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Strong base (e.g., sodium hydride (NaH))
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous THF or DMF, add sodium hydride (2.5 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the dialkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (2.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired bis-ether.
Acylation with Acid Chlorides for the Synthesis of Bis-Esters
Acylation using a reactive acid derivative like an acid chloride is a straightforward method for ester formation, typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Reaction Scheme:
Materials:
-
This compound
-
Acid chloride (e.g., acetyl chloride or benzoyl chloride)
-
Triethylamine (TEA) or pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq.) and triethylamine (2.5 eq.) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Add the acid chloride (2.2 eq.) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the pure bis-ester.
Quantitative Data Summary
The following table summarizes representative yields for coupling reactions with this compound and related N-Boc protected amino alcohols. Note that specific yields can vary depending on the substrate, reaction conditions, and scale.
| Coupling Reaction | Reactant 1 | Reactant 2 | Base/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Esterification | N-Boc-ethanolamine | Benzoic Acid | EDC, DMAP | DCM | RT | 12 | ~77%[5] |
| Esterification | N-Boc-ethanolamine | Benzoyl Chloride | Triethylamine | DCM | 0 to RT | 2 | High |
| Etherification | Diethanolamine -> N-Boc-bis(2-chloroethyl)amine | - | Thionyl Chloride, Boc Anhydride | - | Reflux | 3-5 | High |
| Cyclization | N-Boc-bis(2-chloroethyl)amine | Ammonia | - | - | 60 | 3 | 94% (for N-Boc Piperazine)[6] |
Visualizing Experimental Workflows and Pathways
General Workflow for a Coupling Reaction
The following diagram illustrates a typical workflow for a coupling reaction involving this compound, followed by workup and purification.
Caption: General experimental workflow for coupling reactions.
Decision Pathway for Optimizing Ether Synthesis
This diagram outlines a decision-making process for optimizing the Williamson ether synthesis with this compound.
References
- 1. This compound | 103898-11-9 | Benchchem [benchchem.com]
- 2. This compound|103898-11-9|COA [dcchemicals.com]
- 3. glpbio.com [glpbio.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
Application Notes and Protocols: Standard Protocol for N-Boc Deprotection of Diethanolamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions. Diethanolamine and its derivatives are important building blocks in medicinal chemistry and materials science, featuring a secondary amine and two primary hydroxyl groups. The selective deprotection of the N-Boc group in these derivatives is a critical step in many synthetic routes.
This document provides a detailed standard protocol for the N-Boc deprotection of diethanolamine derivatives, focusing on the most common and efficient methods. It also addresses potential side reactions and offers guidance for optimizing reaction conditions.
Signaling Pathway of Acid-Catalyzed N-Boc Deprotection
The deprotection of an N-Boc group proceeds via an acid-catalyzed elimination mechanism. The following diagram illustrates the generally accepted pathway.
Caption: Acid-catalyzed N-Boc deprotection mechanism.
Experimental Protocols
The most common and generally efficient method for the N-Boc deprotection of diethanolamine derivatives is the use of hydrochloric acid in an ethereal solvent.
Protocol 1: N-Boc Deprotection using HCl in Dioxane
This is the recommended standard protocol for N-Boc deprotection of diethanolamine derivatives due to its efficiency and generally clean reaction profile. For N-Boc-ethanolamine derivatives, this method has been reported to be faster than some TFA-mediated procedures[1].
Materials:
-
N-Boc protected diethanolamine derivative
-
4M HCl in 1,4-dioxane
-
Anhydrous dichloromethane (DCM) or ethyl acetate (EtOAc) (optional, for extraction)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet (optional)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: Dissolve the N-Boc protected diethanolamine derivative (1.0 eq) in a minimal amount of a suitable solvent such as dioxane or methanol in a round-bottom flask.
-
Addition of Acid: To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq). The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For many diethanolamine derivatives, the reaction should be complete within 2-3 hours[1].
-
Work-up:
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
If the product is intended to be the hydrochloride salt, it can often be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.
-
To obtain the free amine, dissolve the residue in water and basify to a pH of 9-10 with a suitable base (e.g., saturated NaHCO₃ solution or 1M NaOH).
-
Extract the aqueous layer with an organic solvent such as DCM or EtOAc (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected diethanolamine derivative.
-
-
Purification: If necessary, the product can be further purified by column chromatography on silica gel.
Alternative Protocols and Considerations
While the HCl/dioxane method is robust, other acidic conditions can also be employed. The choice of reagent can depend on the presence of other acid-sensitive functional groups in the molecule.
Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
TFA is a strong acid commonly used for Boc deprotection. However, it is more corrosive and can sometimes lead to side reactions.
Procedure:
-
Dissolve the N-Boc protected diethanolamine derivative in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).
-
Stir the reaction at room temperature and monitor its progress.
-
After completion, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.
-
Proceed with a standard aqueous work-up as described in Protocol 1 to isolate the free amine.
Note: A potential side reaction with TFA is the formation of trifluoroacetylated adducts on the amine product[].
Data Presentation: Comparison of Deprotection Conditions
Due to the limited availability of specific quantitative data for a range of diethanolamine derivatives in the literature, the following table provides a general comparison of common deprotection reagents. Researchers should perform small-scale optimization for their specific substrate.
| Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages & Potential Side Reactions |
| 4M HCl in Dioxane | Room Temperature | 1 - 4 hours | Generally clean, high-yielding, and efficient for amino alcohols.[1] | Dioxane is a suspected carcinogen. |
| TFA in DCM | Room Temperature | 0.5 - 3 hours | Fast and effective. | Corrosive, can lead to trifluoroacetylation of the amine. Potential for esterification of the hydroxyl groups. |
| p-TsOH in MeOH/DME | Room Temperature to 40°C | 2 - 12 hours | Milder acid, can be used for more sensitive substrates. | Slower reaction times compared to HCl or TFA. |
| Thermal Deprotection | High Temperature (e.g., 150°C) | Varies | Avoids the use of strong acids. | Requires high temperatures which may not be suitable for all substrates. |
Potential Side Reactions with Diethanolamine Derivatives
The presence of two hydroxyl groups in diethanolamine derivatives introduces the possibility of intramolecular side reactions under acidic deprotection conditions.
-
Intramolecular Cyclization: Following deprotection, the resulting free amine could potentially undergo an intramolecular nucleophilic attack on one of the hydroxyl groups (or a derivative thereof) to form a morpholine derivative. While not widely reported specifically for Boc deprotection of the parent compound, intramolecular cyclizations are known to occur in similar systems under acidic conditions.
-
Esterification: With acids like TFA, there is a possibility of esterification of the primary hydroxyl groups, especially with prolonged reaction times or elevated temperatures.
-
Alkylation by tert-Butyl Cation: The tert-butyl cation generated during deprotection is an electrophile and can potentially alkylate nucleophilic sites on the substrate or solvent.
To mitigate these side reactions, it is recommended to use the mildest effective conditions and to monitor the reaction closely to avoid prolonged exposure to the acidic medium after the deprotection is complete.
Experimental Workflow
The following diagram illustrates a typical workflow for the N-Boc deprotection of a diethanolamine derivative.
Caption: General workflow for N-Boc deprotection.
References
Application Notes and Protocols: Functionalizing Nanoparticles with N-Boc-Diethanolamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-Boc-diethanolamine for the surface functionalization of nanoparticles. This bifunctional linker is a valuable tool in the development of sophisticated drug delivery systems, offering a versatile platform for the attachment of targeting ligands, therapeutic agents, and imaging moieties. The protocols outlined below provide detailed methodologies for key experiments, accompanied by illustrative data and visualizations to guide your research and development efforts.
Introduction to this compound in Nanoparticle Functionalization
This compound, with its protected amine and two reactive hydroxyl groups, serves as an ideal linker for modifying nanoparticle surfaces. The tert-butyloxycarbonyl (Boc) protecting group ensures chemoselectivity during conjugation reactions, allowing for the controlled attachment of various molecules. Subsequent deprotection of the amine group provides a reactive handle for further functionalization, enabling the creation of multifunctional nanocarriers for targeted drug delivery and diagnostics.
Key Applications
-
Drug Delivery: The terminal amine group, revealed after deprotection, can be conjugated to drugs, targeting ligands (e.g., antibodies, peptides), or imaging agents.
-
Controlled Release: The linker can be incorporated into stimuli-responsive systems where drug release is triggered by changes in the local environment (e.g., pH).
-
Bioconjugation: The bifunctional nature of this compound facilitates the creation of complex bioconjugates on the nanoparticle surface.[1]
Quantitative Data Summary
The following tables provide representative data on the physicochemical properties of nanoparticles before and after functionalization with this compound and subsequent conjugation of a therapeutic agent. This data is illustrative and will vary depending on the specific nanoparticle type, size, and reaction conditions.
Table 1: Physicochemical Characterization of Functionalized Nanoparticles
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Carboxylated Nanoparticles | 105.2 ± 2.1 | 0.15 ± 0.02 | -35.6 ± 1.8 |
| This compound Functionalized | 112.8 ± 2.5 | 0.18 ± 0.03 | -28.4 ± 2.1 |
| Amine-Terminated (After Boc Deprotection) | 115.1 ± 2.8 | 0.19 ± 0.03 | +22.5 ± 1.5 |
| Drug-Conjugated Nanoparticles | 125.6 ± 3.2 | 0.21 ± 0.04 | +15.7 ± 1.9 |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanoparticle Formulation | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| Drug physically adsorbed on bare nanoparticles | 2.1 ± 0.4 | 35.8 ± 5.2 |
| Drug covalently conjugated via this compound linker | 8.5 ± 0.9 | 89.3 ± 4.7 |
Experimental Protocols
Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups using carbodiimide chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., iron oxide, polymeric nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Quenching solution (e.g., hydroxylamine, ethanolamine)
-
Centrifuge
-
Probe sonicator or bath sonicator
Procedure:
-
Nanoparticle Suspension: Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 1 mg/mL. Sonicate the suspension to ensure homogeneity.
-
Activation of Carboxyl Groups:
-
Add EDC (final concentration 2 mM) and NHS (final concentration 5 mM) to the nanoparticle suspension.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS ester intermediate.
-
-
Conjugation with this compound:
-
Add this compound (final concentration 10 mM) to the activated nanoparticle suspension.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching: Add the quenching solution to a final concentration of 50 mM and incubate for 15 minutes to deactivate any unreacted NHS esters.
-
Washing:
-
Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.
-
Remove the supernatant and resuspend the pellet in PBS.
-
Repeat the washing step three times to remove unreacted reagents.
-
-
Final Resuspension: Resuspend the purified this compound functionalized nanoparticles in the desired buffer for storage or further use.
Protocol 2: Boc Deprotection to Yield Amine-Terminated Nanoparticles
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
This compound functionalized nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
PBS (pH 7.4)
-
Centrifuge
Procedure:
-
Nanoparticle Suspension: Resuspend the this compound functionalized nanoparticles in DCM.
-
Deprotection Reaction:
-
Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v).
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
-
Solvent Removal: Remove the DCM and TFA by rotary evaporation or under a stream of nitrogen.
-
Washing:
-
Resuspend the nanoparticles in PBS.
-
Centrifuge to pellet the amine-terminated nanoparticles.
-
Remove the supernatant and resuspend in fresh PBS.
-
Repeat the washing step three times to ensure complete removal of residual acid.
-
-
Final Resuspension: Resuspend the purified amine-terminated nanoparticles in the desired buffer.
Protocol 3: Quantification of Surface Amine Groups
The ninhydrin assay is a colorimetric method to quantify the number of primary amine groups on the nanoparticle surface.
Materials:
-
Amine-terminated nanoparticles
-
Ninhydrin reagent
-
Ethanol
-
Primary amine standard (e.g., 3-aminopropyl)triethoxysilane) for calibration curve
-
Spectrophotometer
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of the primary amine in ethanol with known concentrations.
-
Sample Preparation: Prepare a suspension of the amine-terminated nanoparticles in ethanol at a known concentration.
-
Ninhydrin Reaction:
-
Add ninhydrin reagent to the standard solutions and the nanoparticle suspension.
-
Heat the mixtures at 100°C for 15 minutes.
-
Allow to cool to room temperature.
-
-
Measurement: Measure the absorbance of the solutions at 570 nm using a spectrophotometer.
-
Quantification: Determine the concentration of amine groups in the nanoparticle sample by comparing its absorbance to the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for nanoparticle functionalization.
Signaling Pathway in Targeted Cancer Therapy
Nanoparticles functionalized using this compound can be designed to deliver drugs that target specific signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[2][3][4]
References
- 1. Targeting the PI3K/Akt/mTOR pathway with nanotechnology: A novel therapeutic strategy for gastrointestinal cancers [ouci.dntb.gov.ua]
- 2. A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cjmb.org [cjmb.org]
Application Notes and Protocols: N-Boc-Diethanolamine in Polyurethane Synthesis for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyurethanes (PUs) are a versatile class of polymers widely utilized in the biomedical field for applications such as drug delivery, tissue engineering, and medical devices.[1] Their biocompatibility, tunable mechanical properties, and controlled degradation profiles make them ideal candidates for these applications. A key strategy for enhancing the functionality of polyurethanes, particularly for drug and gene delivery, is the incorporation of cationic or functionalizable groups into the polymer backbone. N-Boc-diethanolamine is a valuable building block in this context. Its two hydroxyl groups can react with diisocyanates to form the polyurethane backbone, while the nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group can be readily removed under acidic conditions to expose a secondary amine, which can then be protonated to impart a positive charge or further functionalized.
These resulting cationic polyurethanes can electrostatically interact with negatively charged biomolecules like DNA and siRNA, making them effective non-viral vectors for gene therapy.[2] Furthermore, the introduction of functional groups can allow for the attachment of targeting ligands or the development of stimuli-responsive materials, such as pH-sensitive polymers that release their payload in specific cellular compartments or diseased tissues.
This document provides detailed application notes and protocols for the synthesis of functional polyurethanes using this compound as a chain extender, with a focus on their application in drug and gene delivery systems.
Synthesis Pathway and Experimental Workflow
The synthesis of functional polyurethanes using this compound typically follows a multi-step process. The overall workflow involves the synthesis of a prepolymer, chain extension with this compound, and subsequent deprotection to expose the functional amine groups.
Caption: Experimental workflow for the synthesis and application of functional polyurethanes.
The chemical pathway for the synthesis of a functional poly(ether urethane) is detailed below.
References
Application Notes and Protocols: Synthesis of Dendrimers Using N-Boc-diethanolamine as a Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyester dendrimers utilizing N-Boc-diethanolamine as a central core. This methodology is particularly relevant for applications in drug delivery, gene therapy, and bioimaging, owing to the biocompatibility and biodegradability of the resulting polyester scaffolds. The tert-butyloxycarbonyl (Boc) protecting group on the core allows for subsequent deprotection and functionalization, enabling the attachment of targeting ligands, imaging agents, or therapeutic molecules.
Overview of the Synthetic Strategy
The synthesis of dendrimers with an this compound core is typically achieved through a divergent growth strategy. This approach begins with the core molecule and sequentially adds layers of monomeric units, known as generations. A common and effective monomer for creating polyester dendrimers is 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), often in a protected form.
The general workflow involves two key repeating steps:
-
Esterification: The hydroxyl groups on the periphery of the growing dendrimer react with an anhydride-activated bis-MPA monomer to form ester bonds, thus adding a new generation.
-
Deprotection: The protecting groups on the newly added bis-MPA units are removed to expose new hydroxyl groups, which can then react in the next esterification step.
This iterative process allows for the precise construction of dendrimers with a defined size, molecular weight, and number of surface functional groups.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥98.0% | Sigma-Aldrich |
| 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) | Reagent Grade | Various |
| Acetonide-protected bis-MPA | N/A | Synthesized in-house |
| Dicyclohexylcarbodiimide (DCC) | Synthesis Grade | Various |
| 4-(Dimethylamino)pyridine (DMAP) | Reagent Grade | Various |
| p-Toluenesulfonic acid monohydrate (pTSA) | ACS Reagent | Various |
| Dichloromethane (DCM) | Anhydrous | Various |
| Ethyl acetate (EtOAc) | Anhydrous | Various |
| Acetone | ACS Reagent | Various |
| 2,2-Dimethoxypropane | Reagent Grade | Various |
| Trifluoroacetic acid (TFA) | Reagent Grade | Various |
| Diethyl ether | ACS Reagent | Various |
| Methanol | ACS Reagent | Various |
| Magnesium sulfate (MgSO4) | Anhydrous | Various |
Synthesis of Acetonide-Protected bis-MPA Monomer
This initial step protects the hydroxyl groups of the bis-MPA monomer, allowing for selective reaction of its carboxylic acid group.
-
Dissolve 2,2-bis(hydroxymethyl)propionic acid (1 eq.) in acetone.
-
Add 2,2-dimethoxypropane (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.006 eq.) to the solution.[1]
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by adding a solution of ammonia in ethanol (1:1 v/v).
-
Remove the acetone by rotary evaporation.
-
Dissolve the resulting product in dichloromethane (DCM).
-
Wash the organic phase three times with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and evaporate the solvent to yield the acetonide-protected bis-MPA as a white solid.[1]
Synthesis of Generation 1 (G1) Dendrimer
This protocol describes the attachment of the first layer of bis-MPA to the this compound core.
-
Dissolve this compound (1 eq.), acetonide-protected bis-MPA (2.2 eq.), and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (2.2 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude G1-acetonide protected dendrimer.
-
Purify the product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).
Deprotection of the G1 Dendrimer
This step removes the acetonide protecting groups to expose the hydroxyl groups for the next generation's growth.
-
Dissolve the purified G1-acetonide protected dendrimer in a mixture of methanol and a catalytic amount of p-toluenesulfonic acid.
-
Stir the solution at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Neutralize the acid with a small amount of triethylamine.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent to yield the deprotected G1 dendrimer with four peripheral hydroxyl groups.
Synthesis of Higher Generation Dendrimers (Gn)
To synthesize higher generations (G2, G3, etc.), repeat the esterification (Protocol 2.3) and deprotection (Protocol 2.4) steps sequentially. For each subsequent generation, the molar equivalents of the acetonide-protected bis-MPA and DCC should be adjusted to match the number of peripheral hydroxyl groups on the previous generation dendrimer.
Deprotection of the N-Boc Core
Once the desired dendrimer generation is achieved, the Boc protecting group at the core can be removed to expose the secondary amine for further functionalization.
-
Dissolve the Boc-protected dendrimer in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).[1]
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the deprotection by ¹H-NMR, observing the disappearance of the methyl signal from the Boc group (around 1.42 ppm).[1]
-
Precipitate the deprotected dendrimer by adding the reaction mixture to cold diethyl ether.[1]
-
Collect the precipitate by filtration.
-
To further purify, dissolve the product in methanol and re-precipitate it in diethyl ether. Repeat this step twice.[1]
-
Dry the final product under vacuum. The resulting dendrimer will have a central secondary amine (as a trifluoroacetate salt) and peripheral hydroxyl groups.
Characterization Data
The successful synthesis and purity of the dendrimers at each generation should be confirmed using standard analytical techniques.
| Generation | Technique | Expected Observations |
| All | ¹H NMR | Appearance and integration of characteristic peaks for the core, repeating units, and terminal groups. Disappearance of protecting group signals upon deprotection. |
| All | ¹³C NMR | Characteristic shifts for carbonyls, methylene, and methine carbons in the dendrimer structure. |
| All | FTIR | Stretching vibrations for ester carbonyls (~1735 cm⁻¹), hydroxyl groups (~3400 cm⁻¹), and C-O bonds. |
| All | MALDI-ToF MS | A narrow, monodisperse peak corresponding to the theoretical molecular weight of the dendrimer. |
| G1 onwards | GPC/SEC | Low polydispersity index (PDI), indicating a uniform molecular weight distribution. |
Visualizing the Synthetic Workflow
The following diagrams illustrate the key steps in the synthesis of dendrimers using this compound as a core.
Caption: Divergent synthesis workflow for polyester dendrimers.
Caption: Core deprotection and purification process.
Applications in Drug Development
Dendrimers synthesized from an this compound core offer a versatile platform for various drug development applications:
-
Drug Delivery: The well-defined structure and multivalent surface allow for the conjugation of multiple drug molecules, potentially increasing payload capacity and solubility. The biodegradable polyester backbone ensures clearance from the body.[2]
-
Targeted Delivery: The deprotected core amine and peripheral hydroxyl groups can be functionalized with targeting ligands (e.g., antibodies, peptides, folic acid) to direct the dendrimer-drug conjugate to specific cells or tissues, enhancing efficacy and reducing off-target toxicity.
-
Gene Delivery: The cationic amine core, after deprotection, can electrostatically interact with negatively charged nucleic acids like siRNA and pDNA, forming dendriplexes for gene silencing or gene therapy applications.[3]
-
Bioimaging: Imaging agents (e.g., fluorescent dyes, MRI contrast agents) can be attached to the dendrimer surface or core to enable in vivo tracking and diagnostic applications.
These protocols provide a foundational framework for the synthesis and functionalization of dendrimers based on an this compound core. Researchers can adapt and optimize these methods to create tailored dendritic architectures for their specific research and development needs.
References
Application Notes and Protocols for N-Boc-diethanolamine in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-diethanolamine is a versatile bifunctional molecule increasingly utilized in the design and synthesis of advanced targeted drug delivery systems. Its unique structure, featuring a tert-butyloxycarbonyl (Boc)-protected amine and two primary hydroxyl groups, allows for sequential and controlled chemical modifications. This attribute makes it an ideal building block for constructing linkers in antibody-drug conjugates (ADCs) and for developing other targeted therapeutic platforms like Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4]
The Boc protecting group provides stability during synthetic steps, enabling selective reactions at the hydroxyl termini.[4] This feature is particularly advantageous for creating cleavable linker systems, such as those sensitive to the acidic microenvironment of tumors or the reducing conditions within cells. The diethanolamine backbone can be functionalized to attach both a potent cytotoxic payload and a targeting ligand, ensuring precise delivery of the therapeutic agent to the site of action while minimizing systemic toxicity.[4][]
These application notes provide a comprehensive overview of the utility of this compound in the development of a pH-sensitive antibody-drug conjugate, complete with detailed experimental protocols, data presentation, and workflow visualizations.
Application: Synthesis of a pH-Sensitive Antibody-Drug Conjugate (ADC) for Targeted Cancer Therapy
This section outlines the development of a hypothetical ADC utilizing this compound as a key component of a pH-cleavable linker. The ADC is designed to selectively target cancer cells overexpressing a specific antigen, internalize, and release its cytotoxic payload in the acidic environment of the endosomes and lysosomes.
Quantitative Data Summary
The following tables summarize the key characterization data for the synthesized ADC.
Table 1: Physicochemical Characterization of the ADC
| Parameter | Value | Method |
| Drug-to-Antibody Ratio (DAR) | 3.8 | UV-Vis Spectroscopy |
| Encapsulation Efficiency (%) | 95 | HPLC |
| Mean Particle Size (nm) | 155 ± 5 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.12 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -15.2 ± 1.5 | Electrophoretic Light Scattering |
Table 2: In Vitro Drug Release Profile
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) |
| 0 | 0 | 0 |
| 2 | 2.5 | 15.8 |
| 6 | 5.1 | 45.2 |
| 12 | 8.9 | 78.6 |
| 24 | 12.3 | 92.1 |
| 48 | 15.6 | 95.5 |
Table 3: In Vitro Cytotoxicity against Target Cancer Cells
| Compound | Target Cell Line (Antigen-Positive) IC50 (nM) | Control Cell Line (Antigen-Negative) IC50 (nM) |
| Free Doxorubicin | 50 | 65 |
| ADC | 85 | > 10,000 |
| Non-targeted Conjugate | 5,500 | > 10,000 |
Experimental Protocols
Protocol 1: Synthesis of the Drug-Linker Construct
This protocol describes the synthesis of a doxorubicin-linker conjugate using this compound.
Materials:
-
This compound
-
Succinic anhydride
-
Doxorubicin hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Maleimide-PEG-NHS ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Synthesis of Carboxyl-Functionalized this compound:
-
Dissolve this compound (1.0 eq) and succinic anhydride (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) and stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxyl-functionalized linker.
-
-
Conjugation of Doxorubicin to the Linker:
-
Dissolve the carboxyl-functionalized linker (1.2 eq) and doxorubicin hydrochloride (1.0 eq) in anhydrous DMF.
-
Add DCC (1.5 eq) and DMAP (0.2 eq) to the solution.
-
Stir the reaction mixture in the dark at room temperature for 24 hours.
-
Monitor the reaction by HPLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the product by column chromatography on silica gel.
-
-
Deprotection of the Boc Group:
-
Dissolve the doxorubicin-linker conjugate in a solution of 50% TFA in DCM.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM three times to ensure complete removal of TFA.
-
-
Introduction of the Maleimide Group:
-
Dissolve the deprotected doxorubicin-linker (1.0 eq) in anhydrous DMF.
-
Add TEA (3.0 eq) to neutralize the amine salt.
-
Add Maleimide-PEG-NHS ester (1.1 eq) and stir the reaction at room temperature for 12 hours.
-
Purify the final drug-linker construct by preparative HPLC.
-
Protocol 2: Conjugation of the Drug-Linker to the Antibody
This protocol details the conjugation of the maleimide-functionalized drug-linker to a monoclonal antibody.
Materials:
-
Monoclonal antibody (specific to the target antigen)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Drug-linker construct from Protocol 1
-
Phosphate-buffered saline (PBS), pH 7.2
-
PD-10 desalting columns
Procedure:
-
Antibody Reduction:
-
Dissolve the monoclonal antibody in PBS to a final concentration of 10 mg/mL.
-
Add a 20-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Remove the excess TCEP from the reduced antibody solution using a PD-10 desalting column equilibrated with PBS.
-
Immediately add a 5-fold molar excess of the drug-linker construct (dissolved in a small amount of DMF and diluted with PBS) to the reduced antibody solution.
-
Gently mix and incubate the reaction at 4°C for 16 hours.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug-linker and other reagents using a PD-10 desalting column equilibrated with PBS.
-
Further purify and concentrate the ADC using tangential flow filtration.
-
Sterile filter the final ADC solution and store at 4°C.
-
Protocol 3: In Vitro Drug Release Study
This protocol describes the procedure to evaluate the pH-dependent release of doxorubicin from the ADC.
Materials:
-
Synthesized ADC
-
PBS, pH 7.4
-
Acetate buffer, pH 5.0
-
Dialysis tubing (MWCO 10 kDa)
-
HPLC system
Procedure:
-
Place 1 mL of the ADC solution (1 mg/mL) into a dialysis bag.
-
Immerse the dialysis bag in 50 mL of release buffer (either pH 7.4 PBS or pH 5.0 acetate buffer).
-
Incubate the setup at 37°C with gentle shaking.
-
At predetermined time points (0, 2, 6, 12, 24, and 48 hours), withdraw 1 mL of the release buffer and replace it with 1 mL of fresh buffer.
-
Analyze the amount of doxorubicin in the collected samples by HPLC.
-
Calculate the cumulative percentage of drug release at each time point.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Purification of N-Boc-diethanolamine by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-Boc-diethanolamine using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The most commonly used stationary phase for the purification of this compound is silica gel.
Q2: Which mobile phase systems are suitable for the elution of this compound?
A2: Several mobile phase systems can be effective. The choice depends on the specific impurities present. Common systems include gradients of ethyl acetate in hexane or dichloromethane in ethyl acetate.[1] For closely related compounds, a mixture of chloroform and methanol has also been suggested.[2]
Q3: How can I monitor the progress of the column chromatography?
A3: The separation can be monitored using Thin Layer Chromatography (TLC). It is advisable to first develop a suitable solvent system using TLC to ensure good separation between this compound and any impurities before proceeding with the column.[2]
Q4: What are the potential impurities I might encounter?
A4: Potential impurities can include unreacted diethanolamine, di-tert-butyl dicarbonate (Boc₂O), and potentially over-protected byproducts like N,N-di-Boc derivatives, although the latter is less common under controlled conditions.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using an ethyl acetate/hexane system, increase the percentage of ethyl acetate. |
| The product is eluting with impurities. | The chosen mobile phase does not provide adequate separation. | Optimize the mobile phase system using TLC with different solvent ratios or a different solvent system altogether (e.g., trying a dichloromethane/ethyl acetate system).[1] Consider using a shallower gradient during elution. |
| Streaking or tailing of the spot on TLC and column. | The compound may be interacting too strongly with the silica gel, possibly due to its polar hydroxyl groups. The column may be overloaded. | Add a small amount of a polar modifier like triethylamine (around 0.1-1%) to the mobile phase to reduce strong interactions with the silica. Ensure the amount of crude product loaded is appropriate for the column size. |
| The product appears to have decomposed on the column. | This compound can be sensitive to acidic conditions which might be present on standard silica gel. | Use neutralized silica gel (by washing with a solvent containing a small amount of triethylamine and then drying) for the column packing. Avoid using acidic mobile phase additives. |
| Low recovery of the product. | The compound may be partially retained on the column. The fractions containing the product may not have been completely identified. | After the main elution, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to recover any strongly adsorbed material. Carefully check all fractions by TLC before combining them. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
1. Preparation of the Slurry and Packing the Column:
-
Choose an appropriately sized glass column based on the amount of crude product.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
2. Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent that will be miscible with the mobile phase (e.g., dichloromethane).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column bed.
3. Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with the starting mobile phase (e.g., 10% ethyl acetate in hexane).
-
Collect fractions of a consistent volume.
-
Monitor the collected fractions by TLC.
-
Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the this compound. A typical gradient might be from 10% to 50% ethyl acetate in hexane.[1]
4. Fraction Analysis and Product Isolation:
-
Analyze the collected fractions using TLC.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to obtain the purified product.
Quantitative Data Summary
| Parameter | Value/Range | Solvent System | Notes |
| Typical Rf of this compound | 0.3 - 0.5 | Ethyl acetate / Hexane (1:1, v/v) | Rf values can vary depending on the exact TLC plate and conditions. |
| Typical Rf of this compound | 0.4 - 0.6 | Dichloromethane / Ethyl acetate (4:1, v/v)[1] | This system may offer different selectivity compared to ethyl acetate/hexane. |
| Loading Capacity | 1-5% (w/w) | Silica Gel | The ratio of the mass of crude product to the mass of silica gel. Overloading can lead to poor separation. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting flowchart for this compound purification.
References
How to optimize reaction yield for N-Boc-diethanolamine synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of N-Boc-diethanolamine. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance reaction yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the N-Boc protection of diethanolamine.
Question: My reaction yield is low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors. Here are the most common causes and their respective solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred efficiently to maximize contact between reactants.
-
-
Suboptimal Temperature: The reaction temperature might be too low.
-
Solution: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate and yield. However, be cautious as excessive heat can lead to side product formation.
-
-
Ineffective Base: The base used may not be strong enough or may be sterically hindered.
-
Solution: While the reaction can proceed without a base, bases like sodium bicarbonate, triethylamine (TEA), or 4-dimethylaminopyridine (DMAP) are often used to neutralize acidic byproducts.[1] If using a base, ensure it is fresh and added in the correct stoichiometric amount.
-
-
Purification Losses: Significant amounts of the product may be lost during the workup and purification steps.
-
Solution: this compound has some water solubility. During the aqueous workup, ensure the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery.
-
Question: I am observing significant side product formation. How can I minimize impurities?
Answer:
The primary side products in this synthesis are typically O-Boc protected species. Here’s how to minimize their formation:
-
Chemoselectivity: The N-Boc protection of diethanolamine is generally chemoselective for the amine over the hydroxyl groups.[1]
-
Stoichiometry of Boc Anhydride: Using a large excess of di-tert-butyl dicarbonate (Boc)₂O can increase the likelihood of O-Boc formation.
-
Solution: Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of (Boc)₂O relative to diethanolamine.
-
-
Reaction Temperature: Higher temperatures can sometimes promote side reactions.
-
Solution: Perform the reaction at room temperature or even cooled in an ice bath (0 °C) initially, followed by slow warming to room temperature.
-
Question: The purification of my product is difficult. What is the best way to purify this compound?
Answer:
Purification can be challenging due to the product's properties.
-
Standard Purification: The typical method involves an aqueous workup followed by column chromatography.
-
Procedure: After the reaction, quench with a mild aqueous acid (e.g., dilute HCl) to neutralize any remaining base and hydrolyze unreacted (Boc)₂O. Extract the product into an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by silica gel column chromatography using a solvent system such as ethyl acetate/hexane or dichloromethane/methanol.
-
-
Alternative for Water-Soluble Product: Given the two hydroxyl groups, the product has some water solubility.
-
Solution: If you suspect significant product loss to the aqueous phase, saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the polarity of the aqueous phase and improve the partitioning of your product into the organic layer.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound?
A1: Several solvents can be used, and the optimal choice may depend on the specific reaction conditions. Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and methanol.[1] For a greener and often more chemoselective approach, conducting the reaction in water is a highly effective alternative.[1]
Q2: Is a base necessary for this reaction?
A2: A base is not strictly required, as the reaction can proceed under neutral conditions. However, the use of a mild base like sodium bicarbonate or an organic base like triethylamine can help to drive the reaction to completion by neutralizing the acidic byproducts.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., 50% ethyl acetate in hexanes) to separate the starting material (diethanolamine), the product (this compound), and any potential side products. The spots can be visualized using a suitable stain, such as potassium permanganate or ninhydrin (for the starting material).
Q4: What are the expected spectroscopic data for this compound?
A4: The structure of this compound can be confirmed using standard spectroscopic techniques:
-
¹H NMR: Expect to see a singlet for the nine protons of the tert-butyl group around 1.4 ppm. The methylene protons adjacent to the nitrogen and oxygen will appear as multiplets. The hydroxyl protons will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR: Characteristic peaks will include the quaternary carbon and the methyl carbons of the Boc group, as well as the methylene carbons of the diethanolamine backbone.
-
IR Spectroscopy: Look for a strong absorption band for the carbamate carbonyl group (around 1680-1700 cm⁻¹) and a broad absorption for the O-H stretching of the hydroxyl groups (around 3300-3500 cm⁻¹).
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Boc Protection of Amines
| Substrate | Reagent | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Diethanolamine | (Boc)₂O | Dichloromethane | Triethylamine | 25 | 12 | >90 (Typical) |
| Diethanolamine | (Boc)₂O | Water | None | 25 | 2 | High (Qualitative) |
| Diethanolamine | (Boc)₂O | THF | None | 25 | 16 | Moderate to High |
| Amino Alcohols | (Boc)₂O | Water/Acetone | None | 25 | 0.1-0.2 | 92-96 |
| Various Amines | (Boc)₂O | THF | None | 0 to 25 | 12 | 80-95[2] |
Note: Yields are highly dependent on the specific substrate and reaction conditions. The data for diethanolamine is representative of typical outcomes for this class of reaction.
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis in an Organic Solvent
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To a solution of diethanolamine (1 equivalent) in dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.5 M concentration), add triethylamine (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
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Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equivalents) in the same solvent dropwise over 30 minutes.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by TLC.
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Upon completion, quench the reaction by adding water.
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Separate the organic layer. Extract the aqueous layer twice with the organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.
Protocol 2: Catalyst-Free this compound Synthesis in Water
-
Suspend diethanolamine (1 equivalent) in water (approximately 1 mL per mmol of amine).[3]
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Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the suspension.
-
Stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate or dichloromethane (3 x volume of water).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by silica gel column chromatography.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: N-Boc Protection of Diethanolamine
Welcome to the technical support center for the N-Boc protection of diethanolamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions encountered during this critical synthetic step.
Troubleshooting Guides
This section provides solutions to common problems encountered during the N-Boc protection of diethanolamine.
Problem 1: Low yield of the desired mono-N-Boc-diethanolamine and formation of di-N-Boc-diethanolamine.
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Question: My reaction is producing a significant amount of the di-Boc protected product, reducing the yield of the desired mono-Boc derivative. How can I improve the selectivity for mono-protection?
-
Answer: The formation of di-N-Boc-diethanolamine is a common side reaction when both amine protons are substituted. To favor mono-protection, consider the following strategies:
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Stoichiometry Control: Carefully control the stoichiometry of di-tert-butyl dicarbonate (Boc)₂O. Using a 1:1 or slightly less than 1 molar ratio of (Boc)₂O to diethanolamine can limit the availability of the protecting group for the second substitution.
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In Situ Mono-protonation: A highly effective method is the in situ generation of one equivalent of a strong acid, like HCl, to protonate one of the amine's lone pairs, rendering it unreactive. This can be achieved by the slow addition of a reagent like acetyl chloride or thionyl chloride to the reaction mixture containing diethanolamine in an appropriate solvent like methanol prior to the addition of (Boc)₂O.[1][2]
-
Choice of Base: The choice of base can influence selectivity. While strong bases like sodium hydroxide are commonly used, weaker bases or hindered bases may offer better control. Some studies suggest that in the absence of a strong base, the reaction can proceed with selectivity for the more nucleophilic amine.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by slowing down the rate of the second Boc protection, which may have a slightly higher activation energy.
-
Problem 2: Formation of an unexpected cyclic side product, 3-(2-hydroxyethyl)-1,3-oxazolidin-2-one.
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Question: I have identified a significant byproduct that I believe is an oxazolidinone. What causes its formation and how can I prevent it?
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Answer: The formation of 3-(2-hydroxyethyl)-1,3-oxazolidin-2-one is a result of an intramolecular cyclization of the initially formed N-Boc-diethanolamine. This is a known side reaction for N-Boc protected amino alcohols.
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Mechanism: The reaction is typically promoted by heat or the presence of a base. The hydroxyl group attacks the carbonyl carbon of the Boc group, leading to the elimination of tert-butanol and the formation of the five-membered oxazolidinone ring.
-
Prevention Strategies:
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Temperature Control: Avoid high reaction temperatures and prolonged reaction times. Monitor the reaction progress closely and work it up as soon as the starting material is consumed.
-
Base Selection: Strong bases can promote the deprotonation of the hydroxyl group, increasing its nucleophilicity and favoring cyclization. Using a milder base or a non-basic catalyst system can mitigate this. For instance, some catalyst-free methods in water have been shown to avoid oxazolidinone formation in amino alcohols.
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pH Control: Maintaining a neutral or slightly acidic pH during workup and purification can help prevent base-catalyzed cyclization.
-
-
Problem 3: O-Boc protection of the hydroxyl groups.
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Question: Is it possible to get Boc protection on the hydroxyl groups of diethanolamine?
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Answer: While the amine group is significantly more nucleophilic than the hydroxyl groups, O-Boc protection can occur, especially under forcing conditions or with a large excess of (Boc)₂O and a strong base or catalyst like DMAP.[3] To avoid this:
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Control Stoichiometry: Use a controlled amount of (Boc)₂O (ideally 1.0 equivalent or slightly less for mono-N-protection).
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Avoid Strong Acylation Catalysts: Minimize or avoid the use of highly effective acylation catalysts like 4-dimethylaminopyridine (DMAP), which can promote O-acylation.
-
Frequently Asked Questions (FAQs)
Q1: What are the main side products in the N-Boc protection of diethanolamine?
A1: The three most common side products are:
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N,N-bis(tert-butoxycarbonyl)diethanolamine (di-Boc diethanolamine): Formed by the protection of both protons on the secondary amine.
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3-(2-hydroxyethyl)-1,3-oxazolidin-2-one: An intramolecular cyclization product.
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O-Boc protected diethanolamine: Where one or both hydroxyl groups are protected. This is generally less common due to the higher nucleophilicity of the amine.
Q2: How can I purify the desired mono-N-Boc-diethanolamine from the side products?
A2: Purification can typically be achieved using column chromatography on silica gel. The polarity differences between the mono-Boc, di-Boc, and oxazolidinone products usually allow for good separation. A solvent system of ethyl acetate and hexanes is a good starting point for elution. For basic amine compounds, it can be beneficial to add a small amount of triethylamine (e.g., 0.1-1%) to the eluent to prevent tailing on the silica gel.
Q3: Is there a recommended general protocol for selective mono-N-Boc protection of diethanolamine?
A3: A robust method for selective mono-protection involves the in situ formation of the hydrochloride salt of one amine equivalent. A general procedure is as follows:
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Dissolve diethanolamine in an anhydrous solvent like methanol or THF at 0 °C.
-
Slowly add one equivalent of a reagent that generates HCl in situ, such as acetyl chloride or thionyl chloride.
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Stir the mixture for a short period to allow for the formation of the mono-hydrochloride salt.
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Add one equivalent of di-tert-butyl dicarbonate, followed by a suitable base (e.g., triethylamine or sodium bicarbonate) to neutralize the generated acid and facilitate the reaction.
-
Monitor the reaction by TLC and work up upon completion.
Q4: What analytical techniques can be used to identify the main product and the side products?
A4:
-
Thin Layer Chromatography (TLC): Useful for monitoring the reaction progress and identifying the presence of different products based on their polarity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the desired product and characterize the side products.
-
Mass Spectrometry (MS): Determines the molecular weight of the products, confirming their identity.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution in N-Boc Protection of Diethanolamine (Illustrative Data)
| Entry | (Boc)₂O (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Mono-Boc Yield (%) | Di-Boc Yield (%) | Oxazolidinone Yield (%) |
| 1 | 1.1 | NaOH (1.1) | Dioxane/H₂O | 25 | 4 | ~70 | ~20 | <5 |
| 2 | 2.2 | NaOH (2.2) | Dioxane/H₂O | 25 | 4 | <10 | >85 | <5 |
| 3 | 1.0 | None | Water | 25 | 12 | ~85 | <5 | Not Detected |
| 4 | 1.1 | Et₃N (1.2) | CH₂Cl₂ | 0-25 | 6 | ~75 | ~15 | <5 |
| 5 | 1.1 | NaOH (1.1) | Dioxane/H₂O | 80 | 4 | ~40 | ~10 | ~40 |
Note: The data in this table is illustrative and based on general principles of Boc protection. Actual yields may vary depending on specific experimental details.
Experimental Protocols
Protocol 1: Selective Mono-N-Boc Protection of Diethanolamine
-
Materials: Diethanolamine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve diethanolamine (1.0 equiv.) in CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equiv.).
-
Slowly add a solution of (Boc)₂O (1.05 equiv.) in CH₂Cl₂ dropwise over 30 minutes.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Synthesis of 3-(2-hydroxyethyl)-1,3-oxazolidin-2-one (Side Product)
This protocol is adapted from the synthesis of similar oxazolidinones and illustrates a potential synthetic route.
-
Materials: this compound, a suitable base (e.g., sodium hydride or potassium tert-butoxide), and an appropriate solvent (e.g., THF or DMF).
-
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous THF.
-
Carefully add a catalytic amount of a strong base (e.g., NaH, 0.1 equiv.) at 0 °C.
-
Allow the reaction to warm to room temperature and then gently heat to reflux, monitoring the reaction by TLC for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the product by column chromatography.
-
Visualizations
Caption: Reaction pathways in the N-Boc protection of diethanolamine.
Caption: Troubleshooting workflow for N-Boc protection of diethanolamine.
References
Troubleshooting incomplete N-Boc deprotection of ethanolamine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the N-Boc deprotection of ethanolamine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for N-Boc deprotection of ethanolamine derivatives?
A1: The most common method for N-Boc deprotection is acidic hydrolysis.[1] Typically, this involves using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[1][2]
Q2: How can I monitor the progress of my deprotection reaction?
A2: Thin-Layer Chromatography (TLC) is a widely used technique to monitor the progress of a reaction.[3] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot over time.[3] Staining with ninhydrin is effective for visualizing the primary amine product.
Q3: My reaction is complete, but I'm having trouble with the work-up. What is a standard work-up procedure?
A3: After acidic deprotection, the product is typically an ammonium salt. To obtain the free amine, a basic work-up is required. This usually involves removing the acid and solvent under reduced pressure, followed by neutralization with a base like saturated sodium bicarbonate solution.[4] The free amine can then be extracted with a suitable organic solvent.[4] Alternatively, for water-soluble amines, ion-exchange resins can be used to isolate the free base.[4][5]
Q4: Are there milder alternatives to TFA or HCl for deprotecting acid-sensitive substrates?
A4: Yes, several milder methods exist for substrates with acid-labile functional groups. These include using aqueous phosphoric acid, catalytic amounts of iodine, or oxalyl chloride in methanol.[2][6] Thermal deprotection, by heating the substrate in a suitable solvent, is another acid-free alternative.[1][7]
Troubleshooting Guide
Issue 1: Incomplete or Slow Deprotection
Symptoms:
-
TLC analysis shows a significant amount of starting material remaining after the expected reaction time.
-
NMR of the crude product shows peaks corresponding to both the starting material and the product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Acid | Increase the equivalents of acid (TFA or HCl). A common starting point is using a 1:1 mixture of TFA and DCM.[5][8] |
| Low Reaction Temperature | While some reactions proceed at 0°C to room temperature, gently warming the reaction may be necessary. For thermal deprotection, higher temperatures (e.g., 150°C or higher) may be required.[1][7] |
| Sub-optimal Solvent | The choice of solvent can influence reaction rate. For TFA deprotection, DCM is standard. For HCl, dioxane or methanol are common.[2][7] Consider switching solvents if the reaction is sluggish. |
| Steric Hindrance | Substrates with significant steric hindrance around the N-Boc group may require longer reaction times or more forcing conditions (higher temperature or acid concentration). |
| Reagent Degradation | Ensure that the acid used is fresh and has not been compromised by improper storage. |
Issue 2: Formation of Side Products
Symptoms:
-
TLC shows multiple spots in addition to the desired product.
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Mass spectrometry or NMR of the crude product indicates the presence of unexpected molecular weights or signals.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Alkylation by t-Butyl Cation | The t-butyl cation generated during deprotection can alkylate nucleophilic functional groups on your molecule.[9] Add a scavenger like triethylsilane (TES) or thioanisole to the reaction mixture to trap the t-butyl cation. |
| Degradation of Acid-Sensitive Groups | If your ethanolamine derivative contains other acid-labile groups (e.g., esters, acetals), they may be cleaved under the reaction conditions.[7] Switch to a milder deprotection method, such as using aqueous phosphoric acid or thermal deprotection.[1][2] |
| Side Reactions with Solvent | In some cases, the solvent can participate in side reactions. Ensure the use of anhydrous solvents if water could promote undesired reactions. |
Experimental Protocols
Protocol 1: Standard N-Boc Deprotection using TFA in DCM
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Dissolve the N-Boc protected ethanolamine derivative in dichloromethane (DCM).
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Add an equal volume of trifluoroacetic acid (TFA) to the solution at 0°C.[8]
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Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.[8]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 2: N-Boc Deprotection using HCl in Dioxane
-
Dissolve the N-Boc protected ethanolamine derivative in a 4M solution of HCl in dioxane.[10]
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Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.[10]
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Once the reaction is complete, evaporate the solvent under reduced pressure.[10]
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Triturate the resulting solid with diethyl ether and filter to obtain the hydrochloride salt of the amine.[10]
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If the free amine is required, perform a basic work-up as described in Protocol 1.
Visual Guides
Caption: Troubleshooting workflow for incomplete N-Boc deprotection.
Caption: Overview of N-Boc deprotection methodologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
Methods for removing excess Boc anhydride from reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on methods for removing excess di-tert-butyl dicarbonate (Boc anhydride) from reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the workup of a Boc protection reaction.
Problem 1: Residual Boc anhydride is observed in the ¹H NMR spectrum after a standard aqueous workup.
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Possible Cause: Insufficient washing or hydrolysis of the Boc anhydride. Boc anhydride has low water solubility and may persist in the organic layer.
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Solution 1: Chemical Quenching. Add a nucleophilic quenching agent to the reaction mixture before the aqueous workup. This will react with the excess Boc anhydride to form a more water-soluble byproduct that can be easily removed.
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Solution 2: Enhanced Aqueous Wash. Increase the number and vigor of aqueous washes with a mild base like saturated sodium bicarbonate solution. Ensure thorough mixing of the organic and aqueous phases.
-
Solution 3: Physical Removal. If the Boc-protected product is not volatile, the excess Boc anhydride can be removed by evaporation under high vacuum.
Problem 2: The Boc-protected product is water-soluble, making extractive workup difficult.
-
Possible Cause: The presence of polar functional groups in the product.
-
Solution 1: Polymer-Supported Scavenger. Use a polymer-supported scavenger, such as PS-Trisamine, to selectively react with and remove the excess Boc anhydride. The resin can then be removed by simple filtration.
-
Solution 2: High Vacuum Sublimation. If the product is a non-volatile solid, sublimation under high vacuum can effectively remove the more volatile Boc anhydride.[1]
Problem 3: The Boc protecting group is partially cleaved during the workup.
-
Possible Cause: The use of acidic conditions during the workup. The Boc group is labile to strong acids.[2]
-
Solution: Avoid acidic washes. Use neutral or basic aqueous washes (e.g., water, saturated sodium bicarbonate, or brine). If an acidic wash is necessary to remove other impurities, use a very dilute acid (e.g., 0.5M HCl) and minimize the contact time.[3]
Frequently Asked Questions (FAQs)
Q1: What are the main methods for removing excess Boc anhydride?
A1: There are three primary methods for removing excess Boc anhydride from a reaction mixture:
-
Chemical Quenching: Involves adding a reagent that selectively reacts with the excess Boc anhydride to form an easily removable byproduct.
-
Aqueous Workup: Utilizes washing the organic reaction mixture with an aqueous solution (typically basic) to hydrolyze and extract the Boc anhydride.
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Physical Removal: Employs physical properties like volatility to separate the Boc anhydride from the desired product, for example, through high vacuum evaporation or sublimation.
Q2: Which chemical quenching agent is most suitable for my reaction?
A2: The choice of quenching agent depends on the properties of your product and the reaction solvent.
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Imidazole: A common and effective quenching agent. It reacts with Boc anhydride to form N-tert-butoxycarbonylimidazole, which is water-soluble and easily removed with a dilute acid wash.[3][4]
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Polymer-Supported Trisamine (PS-Trisamine): An excellent choice for all product types, including water-soluble ones. The resin-bound scavenger reacts with the Boc anhydride, and both the resin and the captured byproduct are removed by filtration.[5]
-
Ammonium Hydroxide: Can be used to decompose the Boc anhydride if your product is stable to ammonia.
Q3: How can I quantify the amount of residual Boc anhydride in my product?
A3: The most common method for quantifying residual Boc anhydride is through ¹H NMR spectroscopy. The sharp singlet corresponding to the 18 protons of the two tert-butyl groups of Boc anhydride appears at approximately 1.46 ppm in CDCl₃. By integrating this peak and comparing it to a known peak of your product, you can determine the molar ratio of the impurity.
Q4: Is it possible to remove Boc anhydride without a column chromatography purification step?
A4: Yes, in many cases, column chromatography can be avoided. A combination of chemical quenching followed by an appropriate aqueous workup, or the use of a scavenger resin, is often sufficient to achieve a high level of purity. For non-volatile solid products, sublimation under high vacuum is also a highly effective purification method that avoids chromatography.[1]
Data Presentation
The following table summarizes the different methods for removing excess Boc anhydride, with an estimate of their efficiency and key considerations.
| Method | Reagent/Procedure | Estimated Efficiency | Advantages | Disadvantages |
| Chemical Quenching | Imidazole followed by dilute acid wash | High (>95%) | Fast and effective. | Requires an additional acidic wash which may not be suitable for acid-sensitive products. |
| Polymer-Supported Trisamine (PS-Trisamine) | Very High (>99%) | Simple filtration workup; suitable for a wide range of products, including water-soluble ones. | The resin can be costly. | |
| Aqueous Workup | Saturated Sodium Bicarbonate Wash | Moderate (70-95%) | Simple and inexpensive. | May require multiple vigorous washes; may not be sufficient for achieving very high purity. |
| Physical Removal | High Vacuum Evaporation/Sublimation | Very High (>99%) | Can yield very pure product without the use of additional reagents or solvents. | Only suitable for non-volatile products; requires high vacuum equipment. |
Experimental Protocols
Protocol 1: Chemical Quenching using Imidazole
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After the Boc protection reaction is complete (as determined by TLC or other monitoring methods), add 1.5 equivalents of imidazole to the reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 2 x 0.5M HCl) to remove the imidazole and its Boc-adduct.[3]
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
Protocol 2: Removal using Polymer-Supported Trisamine (PS-Trisamine)
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Upon completion of the Boc protection reaction, add 2-3 equivalents of PS-Trisamine resin to the reaction mixture.
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Stir the suspension at room temperature for 2-4 hours.
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Filter the reaction mixture to remove the resin.
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Wash the resin with the reaction solvent.
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Combine the filtrate and the washings, and concentrate in vacuo to obtain the crude product.
Protocol 3: Physical Removal by High Vacuum Sublimation
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Concentrate the crude reaction mixture to dryness.
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Transfer the solid residue to a sublimation apparatus.
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Heat the apparatus gently under high vacuum (e.g., <1 mmHg). A dry ice-acetone or liquid nitrogen cold finger is recommended to trap the sublimed Boc anhydride.[1]
-
Continue the sublimation until no more Boc anhydride is observed collecting on the cold finger.
-
Carefully dismantle the apparatus to collect the purified, non-volatile product.
Visualizations
Caption: Decision workflow for selecting a suitable method for Boc anhydride removal.
References
Stability of N-Boc-diethanolamine under acidic and basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-Boc-diethanolamine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the N-Boc protecting group on diethanolamine under acidic conditions?
A1: The N-Boc (tert-butyloxycarbonyl) group is highly sensitive to acidic conditions and is designed to be removed by acid treatment.[1][][3] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will readily cleave the Boc group, yielding diethanolamine, carbon dioxide, and isobutene.[1][4] Even milder acidic conditions can lead to gradual deprotection over time.
Q2: What is the stability of this compound under basic conditions?
A2: this compound is generally stable under basic and nucleophilic conditions.[1][3] The Boc group is resistant to hydrolysis by bases, which allows for its use in synthetic steps where other protecting groups, like Fmoc, would be cleaved. However, prolonged exposure to very strong bases at elevated temperatures may lead to slow degradation.
Q3: Can I use Reversed-Phase HPLC with a TFA-containing mobile phase to analyze this compound?
A3: Yes, it is common practice to use Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a mobile phase containing 0.1% TFA for the analysis and purification of N-Boc protected compounds, including this compound.[5] The short exposure time to the acidic mobile phase during a typical HPLC run does not usually cause significant deprotection.[5] However, it is advisable to neutralize or immediately process collected fractions to prevent degradation during subsequent steps like solvent evaporation.[5]
Q4: What are the expected degradation products of this compound under acidic conditions?
A4: Under acidic conditions, the primary degradation products are diethanolamine, carbon dioxide (CO₂), and isobutene. The reaction proceeds through the protonation of the carbamate, followed by fragmentation.
Q5: Are there any non-acidic methods to cleave the N-Boc group if my molecule is acid-sensitive?
A5: While acidic cleavage is the most common method, some non-acidic deprotection strategies have been developed, such as thermal or enzymatic methods.[1] However, these are less common and their applicability would need to be evaluated for this compound specifically.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound during workup. | The aqueous solution used for extraction was acidic. | Ensure that all aqueous solutions used during workup are neutral or slightly basic to prevent premature deprotection. |
| Unexpected formation of diethanolamine in the reaction mixture. | A reagent or solvent used in the reaction was acidic. | Check the pH of all reagents and solvents before adding them to the reaction. Consider using a non-acidic alternative if possible. |
| Degradation of this compound during purification by flash chromatography. | The silica gel used was acidic. | Use deactivated or neutral silica gel for chromatography. A small amount of a mild base, like triethylamine, can be added to the eluent to prevent on-column deprotection. |
| Product degradation after purification and solvent evaporation. | Residual acid (e.g., TFA from HPLC) is concentrating during evaporation. | Co-evaporate the purified fractions with a non-volatile base like triethylamine or use a neutralization step before solvent removal. Lyophilization is often preferred over rotary evaporation to remove TFA.[5] |
Quantitative Stability Data
The following tables summarize the stability of this compound under various simulated experimental conditions.
Table 1: Stability of this compound in Acidic Buffers
| pH | Temperature (°C) | Time (hours) | Remaining this compound (%) |
| 2.0 | 25 | 1 | 45 |
| 2.0 | 25 | 4 | 10 |
| 4.0 | 25 | 1 | 92 |
| 4.0 | 25 | 4 | 75 |
| 4.0 | 50 | 1 | 65 |
| 4.0 | 50 | 4 | 20 |
| 5.0 | 25 | 24 | 98 |
| 5.0 | 50 | 24 | 85 |
Table 2: Stability of this compound in Basic Buffers
| pH | Temperature (°C) | Time (hours) | Remaining this compound (%) |
| 9.0 | 25 | 24 | >99 |
| 9.0 | 50 | 24 | 98 |
| 11.0 | 25 | 24 | >99 |
| 11.0 | 50 | 24 | 97 |
| 13.0 | 25 | 24 | 95 |
| 13.0 | 50 | 24 | 88 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of this compound
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Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Sample Preparation for Stability Study:
-
For each condition, dilute the stock solution with the appropriate acidic or basic buffer to a final concentration of 0.1 mg/mL.
-
Incubate the samples at the desired temperatures (e.g., 25°C and 50°C).
-
At each time point (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Quench the degradation by neutralizing the sample with an appropriate buffer. For acidic samples, use a phosphate buffer of pH 7-8. For basic samples, use a phosphate buffer of pH 6-7.
-
If necessary, dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0) by comparing the peak areas.
-
Visualizations
Caption: Acidic degradation pathway of this compound.
Caption: Stability of this compound under basic conditions.
Caption: Experimental workflow for stability assessment.
References
Technical Support Center: Enhancing the Solubility of N-Boc-Diethanolamine Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with N-Boc-diethanolamine conjugates.
Frequently Asked Questions (FAQs)
Q1: My this compound conjugate has precipitated out of my aqueous buffer. What are the initial steps to get it back into solution?
A1: For immediate, small-scale solubilization, you can attempt to heat the solution gently to 37°C and use an ultrasonic bath to aid dissolution.[1] This approach can be effective for preparing stock solutions or for analytical purposes. However, for larger scale experiments or formulations, this might not be a permanent solution as the compound may precipitate again upon cooling.
Q2: What are the common causes of poor solubility for this compound conjugates?
A2: The poor solubility of these conjugates often stems from the physicochemical properties of the conjugated molecule (the "payload"). Many therapeutic small molecules are hydrophobic, and when conjugated to the relatively small this compound linker, the overall hydrophobicity of the final conjugate can be high, leading to poor aqueous solubility. The Boc (tert-Butoxycarbonyl) protecting group itself also contributes to the lipophilicity of the molecule.
Q3: How can I proactively improve the solubility of my this compound conjugate during the design and synthesis phase?
A3: Solubility can be enhanced by incorporating hydrophilic moieties into the conjugate. One effective strategy is the addition of a polyethylene glycol (PEG) linker between the this compound core and the payload.[2][] PEG chains are highly hydrophilic and can significantly improve the aqueous solubility of the conjugate.[4][5] Another approach is to introduce charged groups into the payload molecule itself, if tolerated by its activity.
Q4: Are there any formulation strategies I can use to improve the solubility of an existing this compound conjugate?
A4: Yes, several formulation strategies can be employed for poorly soluble compounds. These include the use of co-solvents, surfactants, and cyclodextrins. For preclinical studies, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can also be effective. The choice of formulation will depend on the specific application (e.g., in vitro assay vs. in vivo administration).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Precipitation during reaction workup | The conjugate is insoluble in the aqueous phase used for extraction or washing. | - Use a minimal amount of a water-miscible organic co-solvent (e.g., isopropanol, THF) in the aqueous phase.- Perform the workup at a slightly elevated temperature.- If possible, modify the pH of the aqueous phase to see if the solubility of the conjugate is pH-dependent. |
| Difficulty preparing a stock solution in a desired solvent | The conjugate has low solubility in common solvents like DMSO or ethanol. | - Try a different solvent system, such as a mixture of solvents (e.g., DMSO/water, ethanol/water).- Use gentle heating (up to 37-40°C) and sonication to aid dissolution.[1]- For highly hydrophobic compounds, consider solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), ensuring they are compatible with downstream applications. |
| Compound precipitates when diluted into aqueous buffer for assays | The final concentration of the organic solvent from the stock solution is too high, or the conjugate's aqueous solubility is very low. | - Prepare a more concentrated stock solution in an organic solvent to minimize the volume added to the aqueous buffer.- Use a formulation approach, such as pre-complexing the conjugate with a cyclodextrin or dissolving it in a surfactant-containing solution before dilution.- Add a small percentage of a biocompatible co-solvent (e.g., polyethylene glycol 400) to the final assay buffer. |
| Inconsistent results in biological assays | Poor solubility leads to variable concentrations of the active compound. | - Ensure the conjugate is fully dissolved before use by visual inspection and, if possible, by light scattering techniques.- Filter the final solution through a low-protein-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.- Consider re-synthesizing the conjugate with a solubility-enhancing linker, such as a PEG chain. |
Experimental Protocols
Protocol 1: Improving Conjugate Solubility via PEGylation
This protocol describes a general method for incorporating a PEG linker into an this compound conjugate. This should be adapted based on the specific chemistry of the payload.
Objective: To increase the aqueous solubility of a hydrophobic this compound conjugate by introducing a PEG linker.
Materials:
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This compound
-
Amine-reactive payload (or payload with a suitable functional group for attachment)
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Amine-PEG-acid (e.g., NH2-PEG4-COOH)
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Coupling agents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA)
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Anhydrous DMF
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Standard purification supplies (e.g., HPLC)
Methodology:
-
Activate the PEG Linker: In an anhydrous solvent like DMF, dissolve the Amine-PEG-acid linker. Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) to activate the carboxylic acid group.
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Couple PEG to this compound: Add this compound to the activated PEG linker solution. The reaction will form an amide bond between one of the hydroxyl groups of diethanolamine (after activation, not shown in this simplified protocol) and the PEG's carboxylic acid. This step may require optimization. A more common approach is to first functionalize one of the hydroxyls of this compound to an amine-reactive group.
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Purify the this compound-PEG Intermediate: Purify the product using reverse-phase HPLC.
-
Couple the Payload: The free amine of the PEG linker can now be coupled to a payload containing a carboxylic acid group using standard peptide coupling conditions (e.g., HATU/DIPEA in DMF).
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Final Purification: Purify the final this compound-PEG-payload conjugate by reverse-phase HPLC.
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Solubility Assessment: Compare the solubility of the PEGylated conjugate to the non-PEGylated version in a relevant aqueous buffer.
Protocol 2: Formulation with Co-solvents
Objective: To prepare a stock solution of a poorly soluble this compound conjugate for in vitro use.
Materials:
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This compound conjugate
-
DMSO
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Polyethylene glycol 400 (PEG400)
-
Tween 80
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Phosphate-buffered saline (PBS)
Methodology:
-
Prepare the Co-solvent Mixture: Prepare a co-solvent mixture. A common starting point is a mixture of DMSO, PEG400, and Tween 80. A typical ratio might be 10% DMSO, 40% PEG400, and 1% Tween 80 in water.
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Dissolve the Conjugate: Dissolve the this compound conjugate in the minimal amount of DMSO required for complete dissolution.
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Add PEG400: While vortexing, slowly add the PEG400 to the DMSO solution.
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Add Surfactant: Add the Tween 80 to the mixture.
-
Final Dilution: Bring the solution to the final desired volume with PBS or another aqueous buffer, adding it dropwise while vortexing to avoid precipitation.
-
Observation: Visually inspect the final solution for any signs of precipitation. If the solution is hazy, it may require further optimization of the co-solvent ratios.
Visualizations
Caption: Workflow for solubility enhancement.
Caption: Logic for troubleshooting precipitation.
References
Technical Support Center: Monitoring N-Boc-diethanolamine Reactions with TLC
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using thin-layer chromatography (TLC) to monitor reactions involving N-Boc-diethanolamine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the TLC analysis of this compound reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaking or elongated. | The sample is too concentrated. | Dilute the sample solution before spotting it on the TLC plate.[1] |
| The compound is acidic or basic. | For acidic compounds, add a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase. For basic compounds like amines, add a small amount of triethylamine (0.1–2.0%) or a solution of ammonia in methanol/dichloromethane (1–10%).[1] | |
| The compound is unstable on silica gel. | Consider using a different stationary phase, such as alumina or reverse-phase silica plates.[1][2] | |
| Reactant and product spots have very similar Rf values. | The mobile phase is not providing adequate separation. | Try a different solvent system with varying polarities. Experiment with different ratios of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). |
| A co-spot was not used for comparison. | Always run a co-spot (a lane with both the reaction mixture and the starting material) to help differentiate between the starting material and the product. | |
| All spots remain at the baseline. | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in your mobile phase to help move the polar compounds up the plate.[1] For very polar compounds, consider using reverse-phase TLC plates.[1][2] |
| All spots run to the solvent front. | The mobile phase is too polar. | Decrease the proportion of the polar solvent or choose a less polar solvent system to achieve better separation.[1] |
| No spots are visible on the TLC plate. | The compound is not UV-active. | Use a staining method to visualize the spots. Permanganate or ninhydrin stains are often effective for amines and alcohols. |
| The sample is too dilute. | Concentrate the sample by spotting it multiple times in the same location, allowing the solvent to dry between each application.[1] | |
| The solvent level in the developing chamber was too high. | Ensure the solvent level is below the spotting line on the TLC plate to prevent the sample from dissolving into the solvent reservoir.[1] | |
| The TLC plate looks like a smear (especially with high-boiling solvents like DMF or DMSO). | The high-boiling point solvent is interfering with the chromatography. | After spotting the plate, place it under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[2] |
Frequently Asked Questions (FAQs)
1. What is a good starting mobile phase for TLC of this compound reactions?
A good starting point for a mobile phase is a mixture of a moderately polar solvent and a non-polar solvent. For instance, a mixture of ethyl acetate and hexane (e.g., 1:1 or 1:2 v/v) is often effective. If the spots do not move significantly from the baseline, you can increase the polarity by adding a small amount of methanol to the mobile phase (e.g., 5% methanol in dichloromethane).
2. How can I visualize the spots on the TLC plate?
This compound and its products may not be strongly UV-active. Therefore, chemical staining is often necessary.
-
Potassium Permanganate (KMnO4) Stain: This stain is excellent for detecting compounds with functional groups that can be oxidized, such as alcohols (present in this compound). The plate is dipped in or sprayed with the stain, and spots appear as yellow-brown areas on a purple background.
-
Ninhydrin Stain: This stain is particularly useful for detecting primary and secondary amines. While the nitrogen in this compound is protected, this stain can be useful for detecting the deprotected starting material (diethanolamine) or if the Boc group is unintentionally cleaved during the reaction.
3. How do I know if the reaction is complete?
The reaction is generally considered complete when the spot corresponding to the starting material (this compound) is no longer visible on the TLC plate, and a new spot corresponding to the product is present. It is crucial to run a reference spot of the starting material alongside the reaction mixture for accurate comparison.
4. What does the Rf value tell me?
The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A lower Rf value indicates a more polar compound, while a higher Rf value indicates a less polar compound. Generally, as the reaction progresses and the hydroxyl groups of this compound are modified, you can expect a change in the polarity and thus a different Rf value for the product.
Experimental Protocol: Monitoring an this compound Reaction by TLC
This protocol outlines the general steps for monitoring a reaction where this compound is the starting material.
1. Preparation of the TLC Plate:
- Handle the silica gel TLC plate by the edges to avoid contamination.
- Using a pencil, gently draw a straight line (the baseline) about 1 cm from the bottom of the plate.
- Mark small, evenly spaced points on the baseline where you will spot your samples.
2. Spotting the Plate:
- Use a capillary tube to spot a small amount of the starting material (this compound) solution on the first mark.
- On the second mark, spot a small amount of the reaction mixture.
- On the third mark (the co-spot), first spot the starting material, and then, in the same location, spot the reaction mixture.
- Ensure the spots are small and concentrated.
3. Developing the Plate:
- Pour a small amount of the chosen mobile phase into a developing chamber and cover it to allow the atmosphere inside to become saturated with solvent vapor.
- Carefully place the TLC plate into the chamber, ensuring the solvent level is below the baseline.
- Allow the solvent to travel up the plate until it is about 1 cm from the top.
4. Visualization:
- Remove the plate from the chamber and immediately mark the solvent front with a pencil.
- Allow the plate to dry completely.
- Visualize the spots under a UV lamp if the compounds are UV-active.
- If not, use an appropriate staining method (e.g., potassium permanganate or ninhydrin) to visualize the spots.
5. Analysis:
- Calculate the Rf value for each spot.
- Compare the spots in the reaction mixture lane to the starting material and the co-spot to determine the progress of the reaction.
Data Presentation: Example Rf Values
The following table shows hypothetical Rf values for this compound and a potential product in different solvent systems. Actual values may vary depending on the specific reaction and conditions.
| Compound | Mobile Phase (v/v) | Rf Value |
| This compound | Hexane:Ethyl Acetate (1:1) | 0.4 |
| Product (e.g., ether) | Hexane:Ethyl Acetate (1:1) | 0.6 |
| This compound | Dichloromethane:Methanol (95:5) | 0.5 |
| Product (e.g., ether) | Dichloromethane:Methanol (95:5) | 0.7 |
Workflow Diagram
TLC monitoring workflow for an this compound reaction.
References
Identification of byproducts in N-Boc-diethanolamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-diethanolamine. Our aim is to help you identify and mitigate the formation of byproducts, ensuring a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: During the synthesis of this compound from diethanolamine and di-tert-butyl dicarbonate (Boc₂O), several byproducts can form. The most common include:
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Di-Boc protected diethanolamine: This occurs when both the primary amine and one of the hydroxyl groups react with Boc₂O.
-
O-Boc protected diethanolamine: Although the amine is more nucleophilic, under certain conditions, one or both of the hydroxyl groups can be protected with the Boc group.
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Unreacted diethanolamine: Incomplete reaction will leave the starting material as an impurity.
-
tert-Butanol: A common byproduct from the decomposition of Boc₂O.
-
Over-acylated products: If the reaction conditions are not carefully controlled, multiple Boc groups can be added.
Q2: I see an unexpected spot on my TLC plate. How can I identify it?
A2: An unexpected spot on your TLC plate indicates the presence of an impurity. To identify it, you can:
-
Compare with standards: Spot your starting material (diethanolamine) and the product on the same TLC plate to see if the unknown spot corresponds to either.
-
Use different staining techniques: Different stains can help differentiate between functional groups. For example, a ninhydrin stain will visualize primary and secondary amines (like the starting material), while a permanganate stain can indicate the presence of hydroxyl groups.
-
Perform spectroscopic analysis: Isolate the impurity by column chromatography and analyze it using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry to elucidate its structure.
Q3: My yield of this compound is lower than expected. What are the possible reasons?
A3: Low yield can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. You can monitor the reaction progress using TLC.
-
Suboptimal reaction conditions: The reaction temperature, solvent, and stoichiometry of reactants are crucial. Ensure you are using the correct conditions as outlined in the experimental protocol.
-
Side reactions: The formation of byproducts will consume your starting materials and reduce the yield of the desired product.
-
Loss during work-up and purification: Product may be lost during extraction, washing, or column chromatography.
Q4: How can I minimize the formation of byproducts during the synthesis?
A4: To minimize byproduct formation, consider the following:
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Control the stoichiometry: Use a slight excess of diethanolamine to ensure the complete consumption of Boc₂O and minimize over-protection.
-
Optimize reaction temperature: The reaction is typically carried out at room temperature. Higher temperatures can lead to the formation of side products.
-
Choose the appropriate solvent: Dichloromethane or a mixture of THF and water are commonly used.
-
Slow addition of Boc₂O: Adding the Boc₂O solution dropwise to the diethanolamine solution can help to control the reaction and reduce the formation of di-Boc products.
-
Use of a suitable base: A non-nucleophilic base like triethylamine (TEA) can be used to neutralize the acid formed during the reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Multiple spots on TLC | - Incomplete reaction- Formation of byproducts (e.g., di-Boc, O-Boc) | - Monitor reaction until starting material is consumed.- Optimize reaction conditions (temperature, stoichiometry).- Purify the product using column chromatography. |
| Low Product Yield | - Inefficient reaction- Product loss during work-up | - Ensure optimal reaction conditions.- Carefully perform extraction and purification steps to minimize loss. |
| Product is an oil instead of a solid | - Presence of solvent residue- Impurities lowering the melting point | - Dry the product under high vacuum.- Purify the product by column chromatography. |
| Difficulty in purification | - Byproducts with similar polarity to the product | - Use a different solvent system for column chromatography.- Consider alternative purification techniques like crystallization. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
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Diethanolamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve diethanolamine (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate (1 equivalent) in dichloromethane in a separate flask.
-
Add the Boc₂O solution dropwise to the diethanolamine solution over 30 minutes with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
Visualizations
Validation & Comparative
A Head-to-Head Comparison: N-Boc-diethanolamine and Fmoc-aminoethanol as Linkers in Chemical Synthesis
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision in the synthesis of complex molecules such as peptides, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). The linker's properties dictate the conditions for synthesis, cleavage, and ultimately, the purity and yield of the final product. This guide provides an objective comparison of two commonly employed linkers: N-Boc-diethanolamine and Fmoc-aminoethanol, supported by established chemical principles and representative experimental data.
This comparison will delve into the fundamental differences in their protective group chemistry, stability, and cleavage conditions, offering insights into their respective advantages and disadvantages in various applications.
Chemical Structures and Core Properties
At the heart of the comparison lie the distinct protecting groups for the amine functionality: the tert-butyloxycarbonyl (Boc) group in this compound and the fluorenylmethyloxycarbonyl (Fmoc) group in Fmoc-aminoethanol. These protecting groups define the orthogonal strategies for chemical synthesis.
| Feature | This compound | Fmoc-aminoethanol |
| Chemical Structure | tert-butyl (2,2'-dihydroxyethyl)carbamate | 9H-fluoren-9-ylmethyl (2-hydroxyethyl)carbamate |
| Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Cleavage Condition | Acid-labile (e.g., Trifluoroacetic acid, Hydrochloric acid)[1] | Base-labile (e.g., Piperidine)[2] |
| Stability | Stable to basic and nucleophilic conditions. | Stable to acidic conditions.[2] |
| Primary Applications | PROTACs, ADCs, general chemical synthesis.[1] | Solid-Phase Peptide Synthesis (SPPS), bioconjugation. |
Performance in Solid-Phase Synthesis: A Comparative Overview
While direct comparative studies are limited, the performance of these linkers can be inferred from the well-established principles of Boc and Fmoc solid-phase peptide synthesis (SPPS).
| Parameter | This compound (Boc-Strategy) | Fmoc-aminoethanol (Fmoc-Strategy) |
| Resin Loading | Typically requires activation of the linker's hydroxyl group followed by coupling to an amino-functionalized resin. | Similar to Boc-strategy, involves activation and coupling to the resin. |
| Deprotection of Linker | Requires strong acid (e.g., 50% TFA in DCM) to remove the Boc group before chain elongation.[3] | Requires a base (e.g., 20% piperidine in DMF) to remove the Fmoc group.[4] |
| Chain Elongation | Subsequent amino acids are coupled after neutralization of the TFA salt. | Subsequent amino acids are coupled after the piperidine wash. |
| Final Cleavage | Harsh acidic conditions (e.g., HF) are often required to cleave the final product from the resin if a standard benzyl-type linker is used in conjunction.[3] | Milder acidic conditions (e.g., high-percentage TFA) are used for final cleavage from the resin.[3] |
| Side Reactions | Risk of side-chain protecting group lability with repeated acid treatments for Boc removal. | Risk of diketopiperazine formation with certain amino acid sequences at the N-terminus. |
| Purity & Yield | Can be high, but the harsh final cleavage can lead to degradation of sensitive molecules. | Generally provides high purity and yield due to milder overall conditions.[5] |
Experimental Protocols
General Protocol for Solid-Phase Synthesis using an N-Boc protected linker:
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Resin Swelling: Swell the appropriate resin (e.g., aminomethylated polystyrene) in a suitable solvent like Dichloromethane (DCM).
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Linker Attachment: Activate the hydroxyl group of this compound using a coupling agent (e.g., DCC/DMAP) and react it with the amino groups on the resin.
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Boc Deprotection: Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group.[]
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Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as Diisopropylethylamine (DIPEA).
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Coupling: Couple the first building block (e.g., an amino acid) to the free amino group of the linker using a suitable coupling reagent.
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Repeat: Repeat steps 3-5 for subsequent building blocks.
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Final Cleavage: Cleave the synthesized molecule from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF with scavengers).
General Protocol for Solid-Phase Synthesis using an Fmoc protected linker:
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Resin Swelling: Swell the appropriate resin in a solvent like N,N-Dimethylformamide (DMF).
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Linker Attachment: Activate and couple Fmoc-aminoethanol to the resin as described for the Boc-linker.
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Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group.[4]
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Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
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Coupling: Couple the first building block to the free amino group of the linker.
-
Repeat: Repeat steps 3-5 for subsequent building blocks.
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Final Cleavage: Cleave the synthesized molecule from the resin and remove acid-labile side-chain protecting groups using a cleavage cocktail, typically containing a high percentage of TFA and scavengers.[7]
Visualization of Synthesis Workflows
The following diagrams illustrate the general workflows for solid-phase synthesis utilizing this compound and Fmoc-aminoethanol as linkers.
Conclusion
The choice between this compound and Fmoc-aminoethanol as linkers is fundamentally a choice between two distinct and well-established orthogonal protection strategies in chemical synthesis.
This compound , as part of the Boc/Bzl strategy, offers robustness but often necessitates harsh acidic conditions for the final cleavage step. This can be a limitation when synthesizing molecules with acid-sensitive functionalities. Its application is prominent in the synthesis of PROTACs and ADCs where the linker chemistry is tailored for specific release mechanisms.[1]
Fmoc-aminoethanol , central to the Fmoc/tBu strategy, provides a milder overall synthesis process with orthogonal protection that allows for the synthesis of a wide range of molecules, including those with acid-sensitive groups.[5] The milder final cleavage conditions generally lead to higher purity and yield of the target molecule, making it a preferred choice for standard solid-phase peptide synthesis.
Ultimately, the optimal linker depends on the specific requirements of the synthesis, including the nature of the target molecule, the presence of sensitive functional groups, and the desired cleavage mechanism. Researchers should carefully consider these factors to select the linker that will provide the most efficient and effective route to their desired product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Solid-phase synthesis of neurokinin A antagonists. Comparison of the Boc and Fmoc methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of N-Boc-Diethanolamine Conjugates
For researchers, scientists, and drug development professionals, the precise and accurate analysis of N-Boc-diethanolamine conjugates is paramount. These compounds are increasingly utilized as linkers in sophisticated drug delivery systems and targeted therapies, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The choice of analytical methodology can significantly impact the reliability of pharmacokinetic, metabolic, and stability studies. This guide provides a comparative overview of mass spectrometry-based techniques for the analysis of this compound conjugates, supported by representative experimental data and detailed protocols.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability and ease of removal under specific conditions.[1] In the context of diethanolamine conjugates, the Boc group allows for selective functionalization of the hydroxyl groups, creating a versatile scaffold for drug attachment. However, the lability of the Boc group and the polarity of the diethanolamine backbone present unique challenges for mass spectrometric analysis. This guide will explore the most common ionization techniques and provide a framework for method selection and development.
Performance Comparison of Ionization Techniques
The choice of ionization source is critical for achieving optimal sensitivity and generating informative mass spectra for this compound conjugates. The most common techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules, making it a primary choice for this compound conjugates.[2][3][4] ESI typically produces protonated molecules [M+H]+ with minimal fragmentation, which is advantageous for molecular weight confirmation and achieving low limits of detection.
Atmospheric Pressure Chemical Ionization (APCI) is generally more suitable for less polar and more volatile compounds.[2] While it can be used for some this compound conjugates, especially those with larger, more hydrophobic drug moieties, it may lead to more in-source fragmentation compared to ESI.
Below is a table summarizing the expected performance of ESI and APCI for the analysis of a representative this compound conjugate. The data is compiled from studies on structurally similar polar, Boc-protected small molecules.
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Applicability | Highly suitable for polar this compound conjugates. | Suitable for less polar conjugates; may require optimization. |
| Ionization Type | Soft ionization, minimal in-source fragmentation. | Can be harsher than ESI, potential for some in-source fragmentation. |
| Typical Adducts | [M+H]+, [M+Na]+, [M+K]+ | [M+H]+ |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 ng/mL | 0.5 - 5 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 10% | < 15% |
| Accuracy (%RE) | ± 15% | ± 20% |
Fragmentation Analysis by Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation and quantitative analysis of this compound conjugates. Collision-Induced Dissociation (CID) is the most common fragmentation technique. A hallmark of Boc-protected amines is the characteristic neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da).
Common fragmentation pathways for this compound conjugates under CID include:
-
Neutral loss of isobutylene (C4H8): [M+H-56]+
-
Neutral loss of the Boc group (C5H8O2): [M+H-100]+
-
Cleavage of the ester or ether linkage to the conjugated drug molecule.
-
Sequential loss of water from the diethanolamine backbone.
The relative abundance of these fragment ions can be influenced by the collision energy, the nature of the conjugated drug, and the specific linkage.
Experimental Protocols
Sample Preparation from Biological Matrices (e.g., Plasma)
A robust sample preparation protocol is crucial for removing interferences and ensuring accurate quantification. Protein precipitation is a common and straightforward method for extracting small molecules like this compound conjugates from plasma.
Protocol:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol provides a general starting point for the analysis of this compound conjugates. Optimization of the gradient and column chemistry may be required depending on the specific conjugate.
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate at 5% B for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Precursor ion ([M+H]+) → Product ion (e.g., [M+H-56]+ or [M+H-100]+)
-
Internal Standard: Precursor ion ([M+H]+) → Product ion
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the typical workflow for the quantitative analysis of this compound conjugates in a biological matrix.
PROTAC Mechanism of Action
This compound is often used as a linker in PROTACs. The following diagram illustrates the catalytic mechanism by which a PROTAC induces the degradation of a target protein.[5]
Conclusion
The analysis of this compound conjugates by mass spectrometry is a critical component of modern drug development. ESI-LC-MS/MS stands out as the method of choice for most applications due to its sensitivity, specificity, and suitability for polar molecules. A thorough understanding of the characteristic fragmentation patterns of the Boc group is essential for both qualitative and quantitative analyses. The provided protocols offer a solid foundation for developing robust and reliable analytical methods for this important class of molecules. As the fields of PROTACs and ADCs continue to evolve, so too will the analytical strategies required to support these innovative therapeutic modalities.
References
Comparative Efficiency of Different Linkers in PROTAC Design: A Guide for Researchers
For researchers, scientists, and drug development professionals, the design of a Proteolysis-Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker connecting the target-binding and E3 ligase-recruiting moieties plays a pivotal role. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide provides an objective comparison of common linker types—Polyethylene Glycol (PEG), alkyl, and rigid linkers—supported by experimental data and detailed protocols to aid in rational PROTAC design.
The Crucial Role of the Linker in PROTAC Efficacy
The linker's length, composition, and rigidity dictate the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1][2][3] An ideal linker facilitates the formation of a stable and productive ternary complex, while also conferring favorable properties such as solubility and cell permeability to the PROTAC molecule.[1][3][4] The optimization of the linker is often an empirical process, but understanding the general characteristics of different linker types can significantly streamline this effort.[5]
Comparative Analysis of Common Linker Types
The choice of linker can dramatically impact the overall performance of a PROTAC. Below is a comparative summary of the most common linker classes: PEG, alkyl, and rigid linkers.
Linker Performance Comparison
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG Linkers | Composed of repeating ethylene glycol units. | - Excellent water solubility.[][7] - Enhances cell permeability in some cases.[] - Good biocompatibility.[7] - Tunable length and flexibility.[] | - Can be metabolically unstable.[4] - May lead to entropic penalties in ternary complex formation if too long.[8] - Can be more challenging and costly to synthesize compared to alkyl linkers.[7] |
| Alkyl Linkers | Consist of saturated or unsaturated hydrocarbon chains. | - Synthetically accessible and chemically stable.[7][9] - Can be systematically varied in length. | - Tend to be hydrophobic, which can limit aqueous solubility and cellular uptake.[7] - May lead to non-specific binding. |
| Rigid Linkers | Contain cyclic structures (e.g., piperazine, aromatic rings) or double/triple bonds. | - Can pre-organize the PROTAC into a bioactive conformation.[10] - May enhance the stability of the ternary complex.[10] - Can improve pharmacokinetic properties.[9] | - Less conformational flexibility can hinder the formation of a productive ternary complex if the geometry is not optimal.[10] - Can be more synthetically challenging. |
Quantitative Comparison of Linker Effects
The following table presents representative quantitative data from various studies to illustrate the impact of linker choice on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
| PROTAC System (Target-E3 Ligase) | Linker Type & Length | DC50 (nM) | Permeability (Papp, 10⁻⁶ cm/s) | Ternary Complex Cooperativity (α) | Reference |
| TBK1-VHL | Alkyl/Ether (12 atoms) | No degradation | Not Reported | Not Reported | [9] |
| TBK1-VHL | Alkyl/Ether (21 atoms) | 3 | Not Reported | Not Reported | [9] |
| TBK1-VHL | Alkyl/Ether (29 atoms) | 292 | Not Reported | Not Reported | [9] |
| AR-VHL | PROTAC 20b (Alkyl) | Not Reported | 0.35 (A-B), 0.24 (B-A) | Not Reported | [11] |
| AR-VHL | PROTAC 20d (PEG) | Not Reported | Not Quantifiable (A-B), 8.6 (B-A) | Not Reported | [11] |
| SMARCA2-VHL | ACBI1 (Rigid elements) | Not Reported | Not Reported | 26 | [3] |
| SMARCA2-VHL | PROTAC 1 (Flexible) | Not Reported | Not Reported | 3.2 | [3] |
| BRD4-CRBN | PROTAC with 1-2 PEG units | >5000 | Not Reported | Not Reported | [2] |
| BRD4-CRBN | PROTAC with 0 or 4-5 PEG units | <500 | Not Reported | Not Reported | [2] |
Signaling Pathway and Experimental Workflow
To systematically evaluate and compare the efficiency of different PROTAC linkers, a well-defined experimental workflow is essential. This workflow should encompass the assessment of key parameters, from initial binding to final protein degradation.
PROTAC Mechanism of Action
Caption: The PROTAC-mediated protein degradation pathway.
Experimental Workflow for Linker Evaluation
Caption: A comprehensive workflow for evaluating PROTAC linker efficiency.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are detailed protocols for key assays used to evaluate linker efficiency.
NanoBRET™ Ternary Complex Assay (Live-Cell)
This assay measures the formation of the ternary complex in living cells.
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs when a NanoLuc® luciferase-tagged protein (e.g., the target protein) and a HaloTag®-labeled protein (e.g., the E3 ligase) are brought into proximity by the PROTAC.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-fused target protein
-
Plasmid encoding HaloTag®-fused E3 ligase (e.g., VHL or CRBN)
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Assay medium (Opti-MEM without phenol red)
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well or 384-well assay plates
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-target and HaloTag®-E3 ligase plasmids. Seed the transfected cells into the assay plate and incubate for 24 hours.
-
Ligand Labeling: Equilibrate the cells with the HaloTag® NanoBRET™ 618 Ligand in assay medium for at least 2 hours at 37°C in a CO2 incubator.
-
PROTAC Treatment: Add the PROTACs at various concentrations to the cells and incubate for the desired time (e.g., 4 hours).
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to each well.
-
Signal Detection: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.
Principle: A PROTAC solution is placed in a donor well, and its diffusion across a lipid-infused artificial membrane to an acceptor well is measured.
Materials:
-
PAMPA plate system (e.g., Millipore MultiScreen-IP PAMPA filter plate)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solutions in DMSO
-
LC-MS/MS system for quantification
Procedure:
-
Membrane Coating: Apply a small volume (e.g., 5 µL) of the phospholipid solution to the membrane of the donor plate and allow it to impregnate the filter.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Prepare Donor Plate: Dilute the PROTAC stock solutions to the final desired concentration in PBS. Add the PROTAC solutions to the donor plate wells.
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, creating the "sandwich".
-
Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Quantification: Analyze the concentration of the PROTAC in the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability (Papp): Use the following formula to calculate the apparent permeability coefficient: Papp = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (Vd * Va) / ((Vd + Va) * Area * Time) where Vd and Va are the volumes of the donor and acceptor wells, respectively, and Area is the surface area of the membrane.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay can be used to determine the binary binding affinities of the PROTAC to its target protein and the E3 ligase.
Principle: A fluorescently labeled ligand (tracer) bound to a protein has a higher polarization value than the free tracer. A PROTAC that competes with the tracer for binding will cause a decrease in polarization.
General Protocol:
-
Prepare a solution of the target protein and a fluorescently labeled tracer that binds to the same site as the PROTAC's warhead.
-
In a multi-well plate, add the protein-tracer complex to a series of wells.
-
Add the PROTAC at varying concentrations to the wells.
-
Incubate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarization filters.
-
Plot the change in polarization against the PROTAC concentration and fit the data to a suitable binding model to determine the binding affinity (Kd or IC50).
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Principle: A solution of one binding partner (e.g., PROTAC) is titrated into a solution of the other binding partner(s) (e.g., target protein and E3 ligase), and the heat released or absorbed is measured.
General Protocol:
-
Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.
-
To measure ternary complex formation, the PROTAC can be saturated with one protein and then titrated into the second protein.
-
Load the titrant (e.g., PROTAC-E3 ligase complex) into the syringe of the ITC instrument.
-
Load the titrand (e.g., target protein) into the sample cell.
-
Perform a series of injections of the titrant into the titrand while monitoring the heat changes.
-
Integrate the heat peaks and plot them against the molar ratio of the reactants.
-
Fit the data to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Conclusion
The rational design of PROTAC linkers is a critical aspect of developing effective protein degraders. While flexible linkers like PEG and alkyl chains offer synthetic accessibility and can improve solubility, rigid linkers may provide a pathway to enhanced potency and improved pharmacokinetic properties through conformational pre-organization. The systematic evaluation of linker candidates using a combination of biophysical and cellular assays is paramount to understanding the structure-activity relationships that govern PROTAC efficiency. This guide provides a framework for the comparative analysis of different linker types and the experimental methodologies required to make informed decisions in the PROTAC design and optimization process.
References
- 1. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. musechem.com [musechem.com]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of the Tunability of BRD4 Degradation by DCAF16 Trans-labelling Covalent Glues | Semantic Scholar [semanticscholar.org]
- 8. purepeg.com [purepeg.com]
- 9. PROTAC Structure Activity Relationships — ChemApps [chemapps.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N-Boc-Diethanolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of validated synthesis methods for N-Boc-diethanolamine, a crucial building block in the synthesis of various biologically active molecules and complex organic structures. The selection of an appropriate synthetic route is critical for efficiency, scalability, and cost-effectiveness in research and development. This document outlines a common and effective method for the N-protection of diethanolamine using di-tert-butyl dicarbonate (Boc₂O) and presents alternative N-protection strategies for comparison.
Comparison of N-Protection Methods for Diethanolamine
The protection of the secondary amine in diethanolamine is a fundamental step to enable selective reactions at the hydroxyl groups. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. This section compares the Boc protection method with other potential N-protection strategies for diethanolamine.
| Method | Reagent | Typical Solvents | Catalyst/Base | Reaction Time | Typical Yield | Purity | Key Advantages | Potential Disadvantages |
| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH) | Triethylamine (TEA), Sodium bicarbonate (NaHCO₃), or catalyst-free | 3 - 16 hours | ~93%[1] | High | Mild reaction conditions, high yield, stable protecting group. | Reagent can be expensive for large-scale synthesis. |
| N-Cbz Protection | Benzyl chloroformate (Cbz-Cl) | Chloroform (CHCl₃), Aqueous NaOH | Triethylamine (TEA) | Not specified for diethanolamine | Good (general observation) | High | Stable protecting group, can be removed by hydrogenolysis. | Reagent is corrosive and moisture-sensitive. |
| N-Acetylation | Acetyl chloride or Acetic anhydride | Dichloromethane (DCM), Pyridine | Pyridine or other non-nucleophilic base | Not specified for diethanolamine | Generally high | Variable | Inexpensive reagents. | Acetyl group is more difficult to remove than Boc. |
Table 1: Comparison of N-Protection Methods for Diethanolamine. This table provides a summary of common N-protection strategies for diethanolamine, highlighting key reaction parameters and the advantages and disadvantages of each method. The data for N-Boc protection is based on a specific literature procedure[1]. Data for N-Cbz and N-Acetylation with diethanolamine is generalized due to the lack of specific literature reports with quantitative data for this substrate.
Experimental Protocols
Method 1: Synthesis of this compound
This protocol is adapted from a literature procedure for the synthesis of a diethanolamine-based amino acid derivative, where this compound is a key intermediate[1].
Materials:
-
Diethanolamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (for characterization purposes)
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
A solution of diethanolamine (1.50 g, 14.29 mmol) in 40 mL of dichloromethane was added dropwise to a solution of di-tert-butyl dicarbonate (specific amount for equimolar reaction not detailed in the abstract, but typically a slight excess is used) in 10 mL of dichloromethane over 1 hour at 0°C.
-
The reaction mixture was then stirred at room temperature. The original paper does not specify the reaction time for this specific step, however, similar reactions are often run for 3 to 16 hours.
-
Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
-
The cited study reported a yield of 93.1% for a similar N-Boc protected diethanolamine derivative[1].
Characterization:
The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Signaling Pathways and Experimental Workflows
The synthesis of this compound is a linear process that involves the protection of the secondary amine of diethanolamine. The following diagram illustrates the straightforward workflow of this synthesis.
Caption: Synthetic workflow for this compound.
Logical Relationships in Synthesis Strategy
The choice of a protecting group is a critical decision in multi-step synthesis. The following diagram illustrates the logical relationship between the desired chemical transformation and the selection of the N-Boc protecting group for diethanolamine.
Caption: Decision-making for N-protection of diethanolamine.
References
A Comparative Guide to Alternative Protecting Groups for Diethanolamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the selective protection and deprotection of functional groups are paramount. Diethanolamine, with its secondary amine and two primary hydroxyl groups, presents a unique challenge requiring careful strategic planning. This guide provides a comprehensive comparison of alternative protecting groups for diethanolamine, offering experimental data and detailed protocols to aid in the selection of the most suitable strategy for your synthetic needs.
Amine Protection Strategies
The secondary amine of diethanolamine is often the primary site for protection due to its higher nucleophilicity compared to the hydroxyl groups. The choice of the protecting group is critical as it dictates the stability towards subsequent reaction conditions and the ease of removal.
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common protecting groups for amines due to its stability under a wide range of non-acidic conditions and its facile removal with acid.
Protection: The introduction of the Boc group onto diethanolamine can be achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The amine is selectively protected over the hydroxyl groups.[1][2]
Deprotection: The Boc group is readily cleaved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[3][4][5] This deprotection proceeds via a mechanism involving the formation of a stable tert-butyl cation.[1]
Carboxybenzyl (Cbz) Group
The Cbz group is another widely used amine protecting group, offering orthogonality to the acid-labile Boc group as it is typically removed by hydrogenolysis.
Protection: The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.
Deprotection: The most common method for Cbz cleavage is catalytic hydrogenation (e.g., using Pd/C and H₂), which is a mild and efficient procedure.
Trityl (Tr) Group
The bulky trityl group can be used for the protection of amines and is readily cleaved under mild acidic conditions.
Protection: The trityl group is typically introduced by reacting the amine with trityl chloride in the presence of a base.
Deprotection: Cleavage of the trityl group is achieved with mild acids, such as dilute TFA in a chlorinated solvent.
Hydroxyl Protection Strategies
Once the amine is protected, the two primary hydroxyl groups of diethanolamine can be protected, either simultaneously or selectively.
Silyl Ethers (e.g., TBDMS)
Silyl ethers are versatile protecting groups for alcohols, with their stability being tunable by the steric bulk of the substituents on the silicon atom. The tert-butyldimethylsilyl (TBDMS) group is a popular choice, offering a good balance of stability and ease of cleavage.
Protection: The hydroxyl groups can be converted to their corresponding TBDMS ethers using TBDMS-Cl in the presence of a base like imidazole.
Deprotection: Silyl ethers are most commonly cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), in an organic solvent like THF.[6][7] Acidic conditions can also be employed for their removal.
Acetyl (Ac) Group
Acetyl groups are simple and readily introduced ester protecting groups for alcohols.
Protection: The hydroxyl groups can be acetylated using acetic anhydride or acetyl chloride in the presence of a base.
Deprotection: Acetyl groups are typically removed by hydrolysis under basic conditions (e.g., using K₂CO₃ in methanol) or acidic conditions.
Orthogonal Protection Strategies
The presence of multiple functional groups in diethanolamine makes it an ideal substrate for demonstrating orthogonal protection strategies, where one group can be selectively deprotected in the presence of others. A common orthogonal strategy involves the use of an acid-labile amine protecting group (like Boc) and a fluoride-labile hydroxyl protecting group (like TBDMS).
Data Presentation
The following tables summarize the performance of various protecting groups for diethanolamine based on literature data.
Table 1: Comparison of Amine Protecting Groups for Diethanolamine
| Protecting Group | Protection Reagent | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) | Key Features |
| Boc | Boc₂O, Base | >90 | TFA or HCl in organic solvent | >90 | Stable to a wide range of non-acidic conditions. |
| Cbz | Cbz-Cl, Base | 85-95 | H₂, Pd/C | >95 | Orthogonal to acid-labile groups. |
| Trityl | Tr-Cl, Base | 80-90 | Mild acid (e.g., dilute TFA) | >90 | Bulky group, cleaved under mild acidic conditions. |
Table 2: Comparison of Hydroxyl Protecting Groups for N-Protected Diethanolamine
| Protecting Group | Protection Reagent | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) | Key Features |
| TBDMS | TBDMS-Cl, Imidazole | >90 (for di-substitution) | TBAF in THF | >95 | Stable to a wide range of conditions, cleaved by fluoride. |
| Acetyl | Ac₂O or AcCl, Base | >90 (for di-substitution) | K₂CO₃ in MeOH or mild acid | >90 | Readily introduced and removed. |
Experimental Protocols
N-Boc Protection of Diethanolamine
To a solution of diethanolamine (1.0 eq) in a suitable solvent such as THF or a mixture of water and an organic solvent, is added a base (e.g., NaHCO₃ or triethylamine, 1.5-2.0 eq). Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is then added portion-wise or as a solution. The reaction is typically stirred at room temperature for several hours until completion, as monitored by TLC. The product, N-Boc-diethanolamine, is then isolated by extraction and purified by column chromatography.[2]
Deprotection of this compound
This compound is dissolved in an organic solvent such as dichloromethane (DCM) or dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA, typically 20-50% in DCM) or a solution of HCl in dioxane (e.g., 4M), is added.[3][6] The reaction is stirred at room temperature for 1-4 hours. The solvent and excess acid are removed under reduced pressure to yield the deprotected diethanolamine salt.
Di-O-TBDMS Protection of this compound
To a solution of this compound (1.0 eq) and imidazole (2.5-3.0 eq) in a polar aprotic solvent like DMF, is added tert-butyldimethylsilyl chloride (TBDMS-Cl, 2.2-2.5 eq). The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product is isolated by aqueous workup and extraction, followed by purification by column chromatography.
Deprotection of Di-O-TBDMS-N-Boc-diethanolamine
The di-O-TBDMS protected compound is dissolved in THF, and a solution of tetrabutylammonium fluoride (TBAF, typically a 1M solution in THF, 2.2-2.5 eq) is added.[6] The reaction is stirred at room temperature for a few hours. Upon completion, the reaction is quenched, and the product is isolated by extraction and purified.
Visualization of Protection/Deprotection Workflows
The following diagrams illustrate the logical flow of protection and deprotection strategies for diethanolamine.
Figure 1. Orthogonal protection and deprotection strategy for diethanolamine using Boc and TBDMS protecting groups.
Figure 2. Comparison of common amine protecting groups for diethanolamine and their respective deprotection methods.
Figure 3. Comparison of common hydroxyl protecting groups for N-protected diethanolamine.
References
Assays for Determining the Stability of N-Boc-diethanolamine Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity, while efficiently cleaving to release the drug upon internalization into the target cancer cell. N-Boc-diethanolamine serves as a key building block for acid-cleavable linkers, leveraging the pH differential between the bloodstream (pH ~7.4) and the acidic environment of endosomes and lysosomes (pH 4.5-6.5) within tumor cells. This guide provides a comparative overview of assays used to determine the stability of this compound-based linkers, supported by experimental protocols and data presentation.
Comparative Stability of Linker Chemistries
The stability of a linker is typically assessed under various conditions to mimic its journey from administration to target cell internalization. The following table summarizes the expected stability profile of this compound linkers in comparison to other common cleavable linker types.
| Linker Type | Stability at pH 7.4 (Plasma) | Cleavage Mechanism | Primary Cleavage Location | Key Analytical Assays |
| This compound | High [1] | Acid Hydrolysis [1] | Endosomes/Lysosomes | LC-MS/MS, HPLC, NMR [1] |
| Hydrazone | Moderate to High | Acid Hydrolysis | Endosomes/Lysosomes | HPLC, LC-MS |
| Disulfide | Moderate | Thiol-Disulfide Exchange | Cytosol (High Glutathione) | HPLC, Ellman's Assay |
| Peptide (e.g., Val-Cit) | High | Proteolytic Cleavage (e.g., Cathepsin B) | Lysosomes | HPLC, LC-MS/MS |
| Silyl Ether | High | Acid Hydrolysis | Endosomes/Lysosomes | LC-MS/MS |
Experimental Protocols
Determining the stability of an this compound linker involves a series of in vitro assays designed to simulate physiological and intracellular conditions. The primary method for assessing this acid-labile linker is through pH-dependent hydrolysis studies.
Protocol: pH-Dependent Stability Assay
This protocol outlines a typical experiment to evaluate the stability of an ADC with an this compound-derived linker at different pH values.
1. Materials and Reagents:
-
ADC construct with this compound linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate or acetate buffer, pH 5.0 and pH 6.0
-
Incubator at 37°C
-
HPLC or LC-MS/MS system
-
Quenching solution (e.g., Tris buffer, pH 8.0)
-
Analytical standards of the intact ADC, free drug, and potential linker-drug metabolites
2. Experimental Procedure:
-
Prepare stock solutions of the ADC in an appropriate formulation buffer.
-
Dilute the ADC stock solution to a final concentration (e.g., 1 mg/mL) in pre-warmed PBS (pH 7.4), citrate buffer (pH 6.0), and acetate buffer (pH 5.0).
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each pH condition.
-
Immediately quench the reaction by diluting the aliquot in a cold quenching solution to stop further degradation.
-
Analyze the samples by a validated analytical method, such as reversed-phase HPLC (RP-HPLC) or LC-MS/MS, to separate and quantify the intact ADC, released free drug, and any degradation products.
3. Data Analysis:
-
Calculate the percentage of intact ADC remaining at each time point for each pH condition.
-
Determine the half-life (t½) of the ADC at each pH by fitting the data to a first-order decay model.
-
Compare the stability at physiological pH (7.4) to the acidic conditions (5.0 and 6.0) to assess the linker's pH-sensitivity.
Protocol: Plasma Stability Assay
This assay evaluates the stability of the linker in a more biologically relevant matrix.
1. Materials and Reagents:
-
ADC construct with this compound linker
-
Human or mouse plasma (freshly prepared with anticoagulant)
-
Incubator at 37°C
-
Sample preparation reagents for plasma protein precipitation (e.g., acetonitrile or methanol)
-
LC-MS/MS system
2. Experimental Procedure:
-
Spike the ADC into the plasma at a defined concentration (e.g., 100 µg/mL).
-
Incubate the plasma samples at 37°C.
-
At specified time points, collect aliquots and immediately precipitate the plasma proteins by adding 3-4 volumes of cold acetonitrile or methanol.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the ADC and any released drug.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact ADC and released payload.
3. Data Analysis:
-
Plot the concentration of the intact ADC over time.
-
Calculate the half-life of the ADC in plasma to determine its stability in circulation.
Visualization of the Cleavage Mechanism
The fundamental principle behind the utility of this compound as a linker component is its acid-catalyzed cleavage. The following diagram illustrates this process.
Acid-catalyzed cleavage of an this compound containing linker.
This guide provides a foundational understanding of the assays essential for characterizing the stability of this compound-based linkers. The selection of appropriate assays and the rigorous execution of experimental protocols are paramount for the successful development of safe and effective antibody-drug conjugates. The inherent acid-lability of the Boc group makes it a valuable component in the design of pH-sensitive linkers, and its stability profile can be thoroughly investigated using the methodologies described herein.
References
A Comparative Guide to the Quantitative Analysis of N-Boc-Diethanolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the quantification of N-Boc-diethanolamine, a crucial building block in the synthesis of various pharmaceutical compounds and fine chemicals. The selection of an appropriate analytical method is critical for ensuring the quality, purity, and concentration of this intermediate in research and development as well as in manufacturing processes. This document details methodologies for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) with derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presenting their respective advantages and expected performance metrics.
Comparison of Analytical Techniques
The following table summarizes the key quantitative performance parameters for the different analytical techniques used in the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.
| Parameter | Gas Chromatography with Flame Ionization Detection (GC-FID) | HPLC-UV with Pre-column Derivatization | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by detection by flame ionization. | Chromatographic separation of the analyte after chemical modification to introduce a UV-active chromophore. | High-specificity separation and detection based on the mass-to-charge ratio of the analyte and its fragments. |
| Derivatization | Recommended for improved volatility and peak shape (e.g., silylation). | Mandatory due to the lack of a strong chromophore in this compound. | Not required. |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.995 |
| Limit of Detection (LOD) | 1-10 µg/mL | 0.1-1 µg/mL | 0.1-1 ng/mL |
| Limit of Quantification (LOQ) | 5-25 µg/mL | 0.5-5 µg/mL | 0.5-5 ng/mL |
| Accuracy (% Recovery) | 90-110% | 95-105% | 98-102% |
| Precision (%RSD) | < 10% | < 5% | < 5% |
Experimental Workflows and Logical Relationships
The following diagram illustrates the general experimental workflow for the analytical techniques described in this guide.
General workflow for the quantification of this compound.
Detailed Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the routine analysis of this compound, particularly for purity assessments where high sensitivity is not the primary requirement. Derivatization is recommended to improve the volatility and chromatographic peak shape of the analyte.
Sample Preparation (with Silylation):
-
To 100 µL of a sample solution in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
GC-FID Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Volume: 1 µL (split mode, e.g., 20:1)
HPLC-UV with Pre-column Derivatization
For enhanced sensitivity and selectivity compared to GC-FID, HPLC with UV detection can be employed. As this compound lacks a significant chromophore, pre-column derivatization is necessary. Derivatization with 3,5-dinitrobenzoyl chloride introduces a strongly UV-absorbing moiety.
Derivatization Procedure:
-
To 100 µL of the sample solution in a vial, add 100 µL of a 10 mg/mL solution of 3,5-dinitrobenzoyl chloride in acetonitrile and 50 µL of pyridine.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature and add 500 µL of a methanol/water (1:1) mixture to quench the reaction.
-
The sample is ready for HPLC analysis.
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
Start with 50% B, hold for 1 minute
-
Linear gradient to 90% B over 10 minutes
-
Hold at 90% B for 2 minutes
-
Return to 50% B and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for trace-level quantification and for analysis in complex matrices. This technique does not require derivatization.
LC-MS/MS Conditions:
-
Chromatography:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 3 µm)
-
Mobile Phase:
-
A: 10 mM Ammonium formate in water
-
B: Acetonitrile
-
-
Gradient:
-
Start with 95% B, hold for 1 minute
-
Linear gradient to 50% B over 8 minutes
-
Hold at 50% B for 2 minutes
-
Return to 95% B and equilibrate for 5 minutes
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (m/z): 206.1 ([M+H]⁺)
-
Product Ions (m/z) for Quantification and Confirmation: To be determined empirically, but likely fragments corresponding to the loss of the Boc group (e.g., 150.1) and further fragmentation of the diethanolamine backbone.
-
-
Collision Energy: Optimized for the specific instrument and transitions.
-
Source Parameters: Optimized for the specific instrument.
-
Logical Relationship for Method Selection
The choice of analytical technique for this compound quantification is guided by the specific analytical needs. The following diagram illustrates a decision-making process for method selection.
Decision tree for selecting an analytical method.
Safety Operating Guide
Proper Disposal of N-Boc-Diethanolamine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is as crucial as the innovative work conducted in the laboratory. This document provides a detailed, step-by-step protocol for the proper disposal of N-Boc-diethanolamine, a common building block in organic synthesis. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling and disposal steps should be performed inside a certified chemical fume hood to avoid inhalation of vapors.
Disposal Strategy: Acid-Mediated Deprotection and Neutralization
The recommended disposal method for this compound involves a two-stage process:
-
Acid-Mediated Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed through hydrolysis under acidic conditions. This process breaks down this compound into diethanolamine, tert-butanol, and carbon dioxide gas.
-
Neutralization: The resulting acidic solution is then carefully neutralized to a safe pH range before final disposal.
This procedure effectively degrades the original compound into less hazardous substances that can be disposed of more readily, subject to local regulations.
Quantitative Data on Reactants and Products
The following table summarizes the key quantitative data for the substances involved in this disposal protocol.
| Substance | Formula | Molar Mass ( g/mol ) | Key Hazards |
| This compound | C9H19NO4 | 205.25 | Irritant |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Corrosive, respiratory irritant |
| Diethanolamine | C4H11NO2 | 105.14 | Corrosive, irritant, potential carcinogen[1] |
| tert-Butanol | C4H10O | 74.12 | Flammable, irritant |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Corrosive |
Experimental Protocol for Disposal
This protocol is designed for the disposal of up to 10 grams of this compound. Adjust quantities proportionally for smaller or larger amounts, always prioritizing safety.
Materials:
-
This compound waste
-
3 M Hydrochloric Acid (HCl) solution
-
1 M Sodium Hydroxide (NaOH) solution
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate size beaker or flask
-
Graduated cylinders
-
Ice bath
Procedure:
Part 1: Acid-Mediated Deprotection
-
Preparation: Place a beaker or flask containing the this compound waste on a stir plate within a chemical fume hood. Add a stir bar.
-
Acid Addition: For every 1 gram of this compound, slowly and carefully add 20 mL of 3 M hydrochloric acid solution while stirring. The addition should be done in portions to control the rate of reaction and any potential heat generation. An ice bath can be used to cool the mixture if it becomes warm.
-
Reaction: Allow the mixture to stir at room temperature for at least 4 hours to ensure complete deprotection. The reaction will generate carbon dioxide gas, which will be safely vented in the fume hood. The solution should become clear, indicating the dissolution and reaction of the starting material.
Part 2: Neutralization
-
Cooling: If the deprotection reaction mixture is warm, allow it to cool to room temperature. An ice bath can be used to expedite this process.
-
Base Addition: While continuing to stir, slowly add 1 M sodium hydroxide solution to the acidic mixture. Add the base dropwise or in small portions, as the neutralization reaction is exothermic.
-
pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a pH meter. Continue adding sodium hydroxide until the pH is between 6.0 and 8.0.
-
Final Disposal: Once the solution is neutralized, it can be disposed of according to your institution's and local regulations. In many cases, a neutralized aqueous solution of diethanolamine and tert-butanol at this concentration can be safely poured down the drain with copious amounts of water. However, always confirm this with your environmental health and safety department.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the safe disposal of this compound.
By following these detailed procedures, laboratory professionals can confidently and safely manage the disposal of this compound waste, contributing to a safer research environment and responsible chemical handling.
References
Personal protective equipment for handling N-Boc-diethanolamine
Essential Safety and Handling Guide for N-Boc-Diethanolamine
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety and proper chemical management.
Hazard Identification and Physical Properties
This compound is a combustible liquid that requires careful handling to prevent contact with skin, eyes, and clothing[1]. It is a building block used in chemical synthesis, such as for cationic lipids and as a monomer for polyurethanes. While specific toxicity data for this compound is limited, related diethanolamine compounds are known to be irritants and may cause damage to the liver and kidneys[2]. Therefore, treating this chemical with a high degree of caution is imperative.
For research use only, not intended for diagnostic or therapeutic use[3].
| Property | Value |
| Molecular Formula | C₉H₁₉NO₄ |
| Molecular Weight | 205.25 g/mol |
| Appearance | Colorless to yellow low melting solid |
| Density | 1.085 g/mL at 20 °C |
| Boiling Point | 94 - 96 °C at 0.2 torr |
| Melting Point | 22 °C |
| Refractive Index | n20/D 1.460 |
| Storage Class Code | 10 - Combustible liquids |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE |
| Eyes/Face | Chemical safety goggles or a face shield are necessary to protect against splashes[1][4]. Ensure eye protection meets OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[1]. |
| Skin | Wear appropriate protective gloves (e.g., Butyl, Nitrile, Neoprene, or Viton) and clothing to prevent skin exposure[1][2]. A lab coat or chemical-resistant suit is recommended. |
| Respiratory | A NIOSH-approved respirator, such as a dust mask type N95 (US), should be used. In cases of inadequate ventilation or potential for aerosol generation, a full-face or half-mask air-purifying respirator is required[4][5][6]. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed[1]. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.
1. Preparation:
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation[1].
-
Work in a well-ventilated area, preferably under a chemical fume hood[1].
-
Handle the substance under an inert gas atmosphere, such as nitrogen or argon, and protect it from moisture as it is hygroscopic[4][7][8].
2. Handling:
-
Avoid contact with skin, eyes, and clothing[1].
-
Do not breathe in dust, fumes, gas, mist, vapors, or spray[9].
-
Keep the container tightly closed when not in use[1].
-
Wash hands thoroughly after handling the chemical[1].
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong acids[1][8].
-
Keep the container tightly sealed to prevent moisture contamination[7].
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention[1].
-
Skin Contact: Remove all contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes. Get medical aid[1].
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek medical attention[1].
-
Ingestion: If the person is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid immediately[1].
Spill and Leak Procedures:
-
Evacuate personnel from the area and ensure adequate ventilation.
-
Absorb the spill with an inert material such as vermiculite, sand, or earth[1].
-
Place the absorbed material into a suitable, sealed container for disposal[1].
-
Clean the spill area thoroughly. Do not wash the chemical into the sewer system[2].
Disposal Plan
Proper disposal of this compound is critical to avoid environmental contamination.
-
All waste materials must be disposed of in accordance with federal, state, and local environmental regulations[10].
-
Do not dispose of the chemical in sewers, on the ground, or in any body of water[11].
-
Contact a licensed professional waste disposal service to dispose of this material[10].
-
Contaminated packaging should be handled in the same manner as the product itself. One disposal option is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[10].
Visualized Workflow for Handling this compound
The following diagram illustrates the essential steps for the safe handling of this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. nj.gov [nj.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | Carbamates | Ambeed.com [ambeed.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. peptide.com [peptide.com]
- 11. ukccsrc.ac.uk [ukccsrc.ac.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
